Ibuprofen carboxylic acid-d3
Descripción
Propiedades
IUPAC Name |
3-[4-(1-carboxy-2,2,2-trideuterioethyl)phenyl]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-8(12(14)15)7-10-3-5-11(6-4-10)9(2)13(16)17/h3-6,8-9H,7H2,1-2H3,(H,14,15)(H,16,17)/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVLBIVDYADZPL-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(C)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=C(C=C1)CC(C)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50721475 | |
| Record name | 3-{4-[1-Carboxy(2,2,2-~2~H_3_)ethyl]phenyl}-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216505-29-1 | |
| Record name | 3-{4-[1-Carboxy(2,2,2-~2~H_3_)ethyl]phenyl}-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is Ibuprofen carboxylic acid-d3
An In-Depth Technical Guide to Ibuprofen Carboxylic Acid-d3
Introduction
This compound is the stable isotope-labeled analog of carboxy-ibuprofen, a major oxidative metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen.[1][2] Comprising a deuterium (d3) label, this compound serves as an invaluable tool, primarily as an internal standard, for the precise quantification of its unlabeled counterpart in complex biological matrices.[3] Its application is critical in pharmacokinetic, toxicokinetic, and drug metabolism studies, where accurate measurement of drug metabolites is essential for understanding the disposition and clearance of the parent drug.
This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, metabolic context, and application in modern bioanalytical methodologies for researchers, chemists, and drug development professionals.
Physicochemical and Chemical Properties
This compound is chemically defined as 3-[4-(1-carboxy-2,2,2-trideuterioethyl)phenyl]-2-methylpropanoic acid.[4] The incorporation of three deuterium atoms results in a mass shift of +3 Da compared to the endogenous metabolite, allowing for clear differentiation in mass spectrometric analyses.
| Property | Value | Reference |
| IUPAC Name | 3-[4-(1-carboxy-2,2,2-trideuterioethyl)phenyl]-2-methylpropanoic acid | [4] |
| Synonyms | Carboxyibuprofen-d3, 2-[4-(2-Carboxypropyl)phenyl]propionic Acid-d3 | [1][2] |
| CAS Number | 1216505-29-1 | [3][4][5][6] |
| Unlabeled CAS | 15935-54-3 | [3][7] |
| Molecular Formula | C₁₃H₁₃D₃O₄ | [1][2][5] |
| Molecular Weight | 239.28 g/mol | [1][3][4][5] |
| Appearance | Pale Yellow Solid | [2] |
| Purity | >95% (as determined by HPLC) | [7] |
| Storage Conditions | -20°C or 2-8°C Refrigerator | [2][7] |
Synthesis and Metabolic Formation
Synthesis Overview
The synthesis of deuterated drug metabolites like this compound is typically achieved through two primary routes.[8]
-
Chemical Synthesis : This approach involves multi-step organic synthesis, where a readily available, isotopically labeled reagent is incorporated into the molecular structure in place of its non-labeled counterpart.[9]
-
Biotransformation : This method utilizes biological systems, such as microbial cultures or purified enzymes, to metabolize a deuterated parent drug (i.e., Ibuprofen-d3).[8] The biological system performs the same metabolic reactions as in humans, converting the deuterated parent drug into its corresponding deuterated metabolite, which can then be isolated and purified.
Metabolic Pathway of Ibuprofen
Ibuprofen is extensively metabolized in the human liver, with very little of the parent drug being excreted unchanged in the urine.[10][11] The primary metabolic route is oxidation, mediated predominantly by the cytochrome P450 enzyme CYP2C9.[11][12] This process generates hydroxylated intermediates (e.g., 2-hydroxy-ibuprofen and 3-hydroxy-ibuprofen), which are subsequently oxidized by cytosolic alcohol and aldehyde dehydrogenases to form the stable, major terminal metabolite, carboxy-ibuprofen (Ibuprofen carboxylic acid).[11] This metabolite is then eliminated via the urine.
References
- 1. scbt.com [scbt.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 3-(4-(1-Carboxy(2,2,2-~2~H_3_)ethyl)phenyl)-2-methylpropanoic acid | C13H16O4 | CID 57347581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. åå [yeasen.com]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. This compound (Mixture of Diastereomers) [lgcstandards.com]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. US20210114962A1 - Continuous flow synthesis of ibuprofen - Google Patents [patents.google.com]
- 10. ClinPGx [clinpgx.org]
- 11. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
An In-Depth Technical Guide to Ibuprofen Carboxylic Acid-d3
This technical guide provides a comprehensive overview of the chemical properties, metabolic pathways, and analytical methodologies for Ibuprofen Carboxylic Acid-d3. It is intended for researchers, scientists, and professionals in the field of drug development and metabolism.
Core Chemical Properties
This compound is a deuterated analog of Carboxyibuprofen, a major metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. The incorporation of deuterium isotopes makes it a valuable internal standard for quantitative bioanalytical studies.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃D₃O₄ | [1] |
| Molecular Weight | 239.28 g/mol | [1] |
| IUPAC Name | 2-(4-(1-carboxy-2,2,2-trideuterioethyl)phenyl)propanoic acid | N/A |
| Synonyms | 4-(1-Carboxyethyl)-α-methylbenzenepropanoic Acid-d3, 2,4′-(2-Carboxypropyl)phenylpropionic Acid-d3, 2-[4-(2-Carboxypropyl)phenyl]propionic Acid-d3 | [1] |
| Appearance | Pale Yellow Solid | N/A |
| Storage Conditions | 2-8°C Refrigerator | N/A |
Metabolic Pathway of Ibuprofen
Ibuprofen undergoes extensive metabolism in the liver, primarily through oxidation by cytochrome P450 enzymes, with CYP2C9 being the major contributor. The metabolic process involves the hydroxylation of the isobutyl side chain, followed by oxidation to form the carboxylic acid metabolite, Carboxyibuprofen.
Caption: Metabolic pathway of Ibuprofen to Ibuprofen Carboxylic Acid.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the use of a deuterated starting material in a standard Ibuprofen synthesis protocol, such as the BHC or Boots process. One potential method is outlined below:
-
Friedel-Crafts Acylation: Reaction of isobutylbenzene with deuterated acetyl chloride (CD₃COCl) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to produce deuterated 4'-isobutylacetophenone.
-
Darzens Condensation: The resulting ketone undergoes a Darzens condensation with an α-haloester (e.g., ethyl chloroacetate) to form an α,β-epoxy ester.
-
Hydrolysis and Decarboxylation: The epoxy ester is then hydrolyzed and decarboxylated to yield a deuterated aldehyde.
-
Oxidation: The aldehyde is oxidized to the corresponding carboxylic acid, yielding this compound.
Caption: Proposed synthesis workflow for this compound.
Analytical Methodologies
1. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method is highly sensitive and specific for the quantification of this compound in biological matrices.
-
Sample Preparation:
-
Spike biological matrix (e.g., plasma, urine) with a known concentration of an internal standard (e.g., ¹³C-labeled Carboxyibuprofen).
-
Perform protein precipitation with a solvent like acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
The supernatant can be directly injected or further purified using solid-phase extraction (SPE).
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
Caption: Experimental workflow for HPLC-MS/MS analysis.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another robust technique for the analysis of this compound, typically requiring derivatization.
-
Sample Preparation and Derivatization:
-
Perform a liquid-liquid extraction of the acidified biological sample with an organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness.
-
Derivatize the residue to increase volatility, for example, by silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
-
GC Conditions:
-
Column: A capillary column suitable for drug analysis (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: An appropriate temperature gradient to ensure separation.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound.
-
Caption: Experimental workflow for GC-MS analysis.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural confirmation of this compound.
-
Sample Preparation:
-
Dissolve a purified sample of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
-
¹H NMR:
-
The absence of the signal corresponding to the methyl protons of the propionic acid side chain confirms deuteration.
-
Other proton signals can be assigned to confirm the overall structure.
-
-
¹³C NMR:
-
The carbon signals can be assigned to further confirm the molecular structure. The signal for the deuterated methyl carbon will be a triplet due to coupling with deuterium.
-
-
2D NMR (COSY, HSQC, HMBC):
-
These experiments can be used to establish connectivity and provide unambiguous structural assignment.
-
Caption: Experimental workflow for NMR analysis.
References
A Technical Guide to the Synthesis of Ibuprofen Carboxylic Acid-d3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of Ibuprofen Carboxylic Acid-d3. This isotopically labeled analog of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is an invaluable tool in pharmaceutical research, particularly in pharmacokinetic and metabolic studies. This document outlines a common laboratory-scale synthetic route to ibuprofen, followed by the specific deuteration of the carboxylic acid moiety.
Overview of the Synthetic Strategy
The synthesis of this compound is achieved in a two-stage process. The first stage involves the multi-step synthesis of ibuprofen from isobutylbenzene. A common and well-documented laboratory method proceeds through a Friedel-Crafts acylation, a reduction, a chlorination, and a Grignard reaction followed by carboxylation. The second stage involves the specific isotopic labeling of the carboxylic acid group via a straightforward hydrogen-deuterium (H-D) exchange reaction.
Experimental Protocols
Stage 1: Synthesis of Ibuprofen
This stage follows a four-step synthesis adapted from established laboratory procedures.[1][2]
Step 1: Friedel-Crafts Acylation of Isobutylbenzene
This initial step involves the acylation of isobutylbenzene with acetic anhydride using aluminum chloride as a catalyst to form 4'-isobutylacetophenone.[1][2]
-
Methodology:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, add 5.40 g of aluminum chloride (AlCl₃) and 20 mL of dichloromethane (CH₂Cl₂).[1]
-
Slowly add a mixture of 4.03 g of isobutylbenzene and 3.06 g of acetic anhydride to the cooled and stirred suspension.[1]
-
Maintain the reaction at 0°C and stir for 45 minutes.[1]
-
After the stirring period, allow the solution to warm to room temperature.[1]
-
Quench the reaction by carefully adding it to a 4M hydrochloric acid (HCl) solution at 0°C.[1]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).[1]
-
Combine the organic layers and wash sequentially with 20 mL of 10% sodium hydroxide (NaOH), 20 mL of a 50% brine solution, and 20 mL of water.[1]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield 4'-isobutylacetophenone.[1]
-
Step 2: Reduction of 4'-Isobutylacetophenone
The ketone produced in the first step is reduced to the corresponding alcohol, 1-(4-isobutylphenyl)ethanol, using sodium borohydride.[1]
-
Methodology:
-
In a suitable flask, dissolve the 4'-isobutylacetophenone from the previous step in methanol.
-
Cool the solution in an ice bath and slowly add sodium borohydride (NaBH₄).
-
Allow the reaction to proceed for 10 minutes.[1]
-
Add 20 mL of 10% HCl to quench the reaction and neutralize any unreacted NaBH₄.[1]
-
Extract the product with a suitable organic solvent, dry the organic layer, and evaporate the solvent to yield 1-(4-isobutylphenyl)ethanol.
-
Step 3: Conversion to 1-Chloro-1-(4-isobutylphenyl)ethane
The alcohol is converted to an alkyl chloride via a reaction with concentrated hydrochloric acid.[2]
-
Methodology:
-
In a separatory funnel, combine a solution of 1-(4-isobutylphenyl)ethanol (1.0 mL, 5.6 mmol) with 20 mL of 12 M HCl.[2]
-
Shake the funnel vigorously for 3 minutes.[2]
-
Extract the product with petroleum ether (3 x 5 mL).[2]
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.[2]
-
Evaporate the solvent under a stream of nitrogen to yield 1-chloro-1-(4-isobutylphenyl)ethane as a clear liquid.[2]
-
Step 4: Grignard Reaction and Carboxylation to form Ibuprofen
The final step in the synthesis of ibuprofen involves the formation of a Grignard reagent from the alkyl chloride, followed by carboxylation with carbon dioxide.[2]
-
Methodology:
-
Prepare a Grignard reagent by reacting 1-chloro-1-(4-isobutylphenyl)ethane with magnesium turnings in anhydrous diethyl ether.
-
Bubble carbon dioxide gas through the Grignard reagent solution.[2]
-
Acidify the reaction mixture with 10% HCl.[2]
-
Extract the ibuprofen with petroleum ether (3 x 10 mL).[1][2]
-
Dry the combined organic layers over anhydrous Na₂SO₄ and evaporate the solvent under a stream of nitrogen to yield solid, white ibuprofen.[1][2]
-
Stage 2: Deuteration of the Carboxylic Acid Group
This stage involves a simple hydrogen-deuterium exchange to label the carboxylic acid proton.[3]
-
Methodology:
-
Suspend the synthesized ibuprofen in an excess of deuterium oxide (D₂O).[3]
-
Stir the suspension to facilitate the exchange of the carboxylic O-H group for an O-D group. The progress of the reaction can be monitored by IR spectroscopy, observing the replacement of the O-H vibrational modes with O-D modes.[3]
-
After the exchange is complete, the deuterated product, this compound, can be isolated by filtration or evaporation of the D₂O.
-
To prevent back-exchange with atmospheric moisture, the product should be handled under an inert atmosphere and stored in a desiccator.[3]
-
Data Presentation
| Step | Product | Yield (%) | Melting Point (°C) | Key Spectroscopic Data |
| 1 | 4'-Isobutylacetophenone | 25.6 | - | ¹H NMR and IR spectra confirm the presence of the ketone functional group.[2] |
| 2 | 1-(4-Isobutylphenyl)ethanol | 6.8 | - | - |
| 3 | 1-Chloro-1-(4-isobutylphenyl)ethane | 49.2 | - | ¹H NMR spectrum shows the absence of the hydroxyl proton and a shift in the benzylic proton peak. The IR spectrum lacks the broad O-H peak.[2] |
| 4 | Ibuprofen | 25 | 68-69 | ¹H NMR shows a shift in the benzylic hydrogen peak. IR spectrum shows a characteristic carbonyl peak around 1706 cm⁻¹ and a broad O-H peak from 3300-2400 cm⁻¹.[2] |
| 5 | This compound | >95 (isotopic) | Similar to Ibuprofen | ²H NMR shows a characteristic resonance for the (-COOD)₂ dimeric structure. IR spectroscopy confirms the replacement of O-H with O-D vibrations.[3] |
Mandatory Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Logical progression of key intermediates in the synthesis.
References
Unraveling the Metabolic Maze: An In-depth Technical Guide to Isotope Labeling in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
In the intricate journey of a drug from administration to elimination, understanding its metabolic fate is paramount to ensuring its safety and efficacy. Isotope labeling stands as a cornerstone technique in this endeavor, providing an unparalleled ability to trace, identify, and quantify drug metabolites. This technical guide delves into the core principles, experimental protocols, and data interpretation of isotope labeling in drug metabolism studies, offering a comprehensive resource for professionals in the field.
Core Principles of Isotope Labeling
Isotope labeling involves the incorporation of "heavy" or radioactive isotopes into a drug molecule, creating a tracer that is chemically identical to the parent drug but physically distinguishable. This allows researchers to follow the drug and its metabolic products through complex biological systems. The choice of isotope is critical and depends on the specific goals of the study, the analytical methods available, and safety considerations.
Stable Isotopes: Non-radioactive isotopes such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) are the workhorses of modern drug metabolism studies.[1][2] Their key advantage is safety, as they do not pose a radiation risk, making them suitable for use in clinical trials.[1] These isotopes are differentiated from their more abundant, lighter counterparts by their increased mass, which can be detected with high precision using mass spectrometry (MS).[3][4]
Radioisotopes: Radioactive isotopes, primarily tritium (³H) and carbon-14 (¹⁴C), offer exceptional sensitivity, allowing for the detection of minute quantities of drug-related material.[5][6] This high sensitivity is particularly valuable in absorption, distribution, metabolism, and excretion (ADME) studies to ensure a complete picture of the drug's disposition.[7][8] However, their use requires specialized handling and adherence to strict regulatory guidelines due to their radioactivity.[9][10]
Strategic Application in Drug Metabolism (ADME) Studies
Isotope labeling is integral to all phases of ADME (Absorption, Distribution, Metabolism, and Excretion) studies, providing critical data for regulatory submissions and clinical development.[2][11]
-
Absorption: By administering an isotopically labeled drug, researchers can quantify the extent and rate of its absorption into the systemic circulation.[]
-
Distribution: The labeled drug allows for the tracking of its distribution into various tissues and organs, identifying potential sites of accumulation and action.
-
Metabolism: This is where isotope labeling truly shines. It enables the unequivocal identification of metabolites in complex biological matrices like plasma, urine, and feces.[][13] The characteristic mass shift or radioactive signature of the labeled drug and its metabolites allows them to be distinguished from endogenous compounds.
-
Excretion: Labeled studies provide a definitive mass balance, quantifying the routes and rates of elimination of the drug and its metabolites from the body.[14]
Key Isotopes and Their Properties
The selection of an appropriate isotope is a critical first step in designing a drug metabolism study. The following table summarizes the properties of commonly used isotopes.
| Isotope | Type | Natural Abundance (%) | Key Characteristics | Common Applications |
| ²H (Deuterium) | Stable | 0.015 | Can alter metabolic rates (Kinetic Isotope Effect), useful for probing metabolic pathways.[2][15] | Mechanistic studies, altering metabolic profiles.[16] |
| ¹³C (Carbon-13) | Stable | 1.1 | Minimal isotope effect, metabolically stable label position is crucial.[2][11] | Metabolite identification, pharmacokinetic studies.[1] |
| ¹⁵N (Nitrogen-15) | Stable | 0.37 | Useful for nitrogen-containing drugs, minimal isotope effect.[1] | Tracing nitrogen metabolism, specific labeling strategies. |
| ³H (Tritium) | Radioactive | Trace | High specific activity, beta emitter, requires liquid scintillation counting. | Preclinical ADME, receptor binding assays.[17] |
| ¹⁴C (Carbon-14) | Radioactive | Trace | Long half-life, beta emitter, considered the gold standard for mass balance studies.[17][18] | Human ADME ("mass balance") studies.[19] |
Experimental Workflows: From Bench to Data
The successful execution of an isotope-labeled drug metabolism study relies on a well-defined experimental workflow. The following diagrams illustrate typical workflows for in vitro and in vivo studies.
Detailed Experimental Protocols
In Vitro Metabolite Identification using Human Liver Microsomes
This protocol outlines a common approach for identifying metabolites generated by cytochrome P450 enzymes.
1. Reagents and Materials:
-
Isotope-labeled drug (e.g., ¹³C-labeled)
-
Pooled human liver microsomes (pHLM)[20]
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) for quenching
-
Control unlabeled drug
2. Incubation Procedure:
-
Prepare a master mix containing phosphate buffer and the NADPH regenerating system.
-
Pre-warm the master mix and pHLM to 37°C.
-
Initiate the reaction by adding the isotope-labeled drug (final concentration typically 1-10 µM) to the pHLM suspension.
-
Incubate at 37°C with gentle shaking for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding 2-3 volumes of ice-cold ACN.
-
Include control incubations: without NADPH (to assess non-enzymatic degradation) and with the unlabeled drug (to aid in spectral comparison).
3. Sample Analysis:
-
Centrifuge the quenched samples to pellet the protein.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
Analyze the samples using high-resolution mass spectrometry to detect the parent drug and its metabolites, identified by their characteristic mass shift.
In Vivo Mass Balance Study in Humans
This protocol describes a typical human ADME study using a ¹⁴C-labeled drug, a regulatory requirement for most new molecular entities.[18][21]
1. Study Design:
-
Typically a single-center, open-label, non-randomized study.[18]
-
Enroll a small cohort of healthy adult subjects (typically at least six).[18][21]
-
Administer a single oral dose of the ¹⁴C-labeled drug, often co-administered with the non-radiolabeled therapeutic dose.[9]
2. Dosing and Sample Collection:
-
The radioactive dose should be the minimum required for reliable quantification and is determined from preclinical dosimetry data.[14]
-
Collect blood, urine, and feces samples at predefined intervals for an extended period until radioactivity levels in excreta are negligible (typically >90% of the dose is recovered).[14][18]
3. Sample Analysis:
-
Total Radioactivity: Homogenize urine and feces samples and analyze aliquots by liquid scintillation counting (LSC) to determine total radioactivity.
-
Metabolite Profiling and Identification: Pool samples and subject them to extraction and concentration. Analyze by LC with radiochemical detection followed by high-resolution mass spectrometry to identify the structures of the major metabolites.
-
Pharmacokinetics: Analyze plasma samples by a validated method (e.g., LC-MS/MS) to determine the concentration-time profiles of the parent drug and major metabolites.
Analytical Techniques for Isotope Detection
The choice of analytical technique is dictated by the type of isotope used.
| Analytical Technique | Principle | Isotopes Detected | Key Advantages |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separates compounds by chromatography and detects them based on their mass-to-charge ratio.[1][22] | Stable Isotopes (²H, ¹³C, ¹⁵N) | High sensitivity, selectivity, and structural information.[3][4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects isotopes with a nuclear spin (e.g., ¹³C, ¹⁵N) based on their interaction with a magnetic field.[2][23] | Stable Isotopes (¹³C, ¹⁵N) | Provides detailed structural information, non-destructive.[22] |
| Liquid Scintillation Counting (LSC) | Measures the beta particles emitted by radioactive isotopes. | Radioisotopes (³H, ¹⁴C) | Highly sensitive for quantifying total radioactivity. |
| Accelerator Mass Spectrometry (AMS) | An ultra-sensitive technique for measuring long-lived radionuclides like ¹⁴C.[24] | ¹⁴C | Extreme sensitivity, allowing for microdosing studies.[19][24] |
Data Presentation and Interpretation
Clear and concise data presentation is crucial for interpreting the results of isotope labeling studies.
Quantitative Data Summary
| Parameter | In Vitro (Microsomes) | In Vivo (Human ADME) |
| Parent Drug Disappearance | > 80% after 60 min | t½ = 12 hours |
| Major Metabolites Identified | M1 (Oxidation), M2 (Glucuronidation) | M1, M2, M3 (N-dealkylation) |
| % of Total Radioactivity in Plasma (AUC) | N/A | Parent: 45%, M1: 25%, M2: 15% |
| % of Dose Recovered in Excreta | N/A | Urine: 65%, Feces: 30% |
| Major Metabolites in Urine | N/A | M2 (40% of dose) |
| Major Metabolites in Feces | N/A | M3 (20% of dose) |
Visualizing Metabolic Pathways
The following diagram illustrates a hypothetical metabolic pathway for a drug, elucidated using isotope labeling.
Conclusion
Isotope labeling is an indispensable tool in modern drug development, providing definitive insights into the metabolic fate of new chemical entities. From early in vitro screening to pivotal human ADME studies, the strategic use of stable and radioactive isotopes enables researchers to build a comprehensive understanding of a drug's absorption, distribution, metabolism, and excretion. The detailed protocols and data interpretation frameworks presented in this guide offer a robust foundation for scientists to effectively design, execute, and interpret these critical studies, ultimately contributing to the development of safer and more effective medicines.
References
- 1. metsol.com [metsol.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. moravek.com [moravek.com]
- 6. Recent advances in the applications of radioisotopes in drug metabolism, toxicology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. fda.gov [fda.gov]
- 11. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stable Isotope Labelled Compounds in Metabolism and Analytical tools [simsonpharma.com]
- 14. fda.gov [fda.gov]
- 15. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eurisotop.com [eurisotop.com]
- 17. researchgate.net [researchgate.net]
- 18. Human radiolabeled mass balance studies supporting the FDA approval of new drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Combining Isotopic Tracer Techniques to Increase Efficiency of Clinical Pharmacokinetic Trials in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. FDA sheds light on conducting human radiolabeled mass balance studies | RAPS [raps.org]
- 22. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 23. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Microdosing, isotopic labeling, radiotracers and metabolomics: relevance in drug discovery, development and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Ibuprofen Carboxylic Acid-d3 as a Tracer in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action and application of Ibuprofen Carboxylic Acid-d3 as a tracer and internal standard in drug metabolism and pharmacokinetic studies. This document provides detailed experimental protocols, quantitative data, and visualizations to support research and development in the pharmaceutical sciences.
Introduction: The Role of Stable Isotope Labeled Compounds in Drug Development
Stable isotope-labeled compounds, such as this compound, are indispensable tools in modern drug development. The incorporation of heavy isotopes, like deuterium (²H or D), into a drug molecule or its metabolite creates a compound that is chemically identical to its endogenous counterpart but has a higher mass. This mass difference is readily detectable by mass spectrometry (MS), allowing for precise differentiation and quantification of the labeled compound from the unlabeled (endogenous) molecules in a biological sample.[1][2][3]
This compound is the deuterated form of carboxyibuprofen, a major metabolite of the widely used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen.[4][5] Its primary application in research is as an internal standard for the quantitative analysis of ibuprofen and its metabolites in biological matrices such as plasma and urine.[1] By adding a known amount of the deuterated standard to a sample, any variability in sample preparation and analysis can be normalized, leading to highly accurate and precise quantification of the analyte of interest.
While its most common use is as an internal standard, the principles that make this compound an excellent standard also allow for its use as a tracer in metabolic studies. By administering the deuterated compound, researchers can track its metabolic fate, investigate the kinetics of specific metabolic pathways, and assess the activity of drug-metabolizing enzymes.
Mechanism of Action of Ibuprofen and its Metabolism
Ibuprofen exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[6][7][8] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[7][9]
Ibuprofen is administered as a racemic mixture of two enantiomers, (R)-ibuprofen and (S)-ibuprofen. The (S)-enantiomer is responsible for most of the pharmacological activity.[6] In the body, the less active (R)-enantiomer can undergo chiral inversion to the active (S)-enantiomer.[10]
The metabolism of ibuprofen is extensive, with the primary route being oxidation by cytochrome P450 enzymes, mainly CYP2C9 and CYP2C8, to form hydroxylated metabolites.[4] These are further oxidized to carboxyibuprofen.[4][5] The major metabolites found in urine are 2-hydroxyibuprofen and carboxyibuprofen.[4][11]
Ibuprofen Metabolism Pathway
Figure 1: Simplified metabolic pathway of ibuprofen.
Cyclooxygenase (COX) Signaling Pathway Inhibition by Ibuprofen
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scitechnol.com [scitechnol.com]
- 3. benchchem.com [benchchem.com]
- 4. Studies on the metabolism and chiral inversion of ibuprofen in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Mechanistic studies on the metabolic chiral inversion of R-ibuprofen in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Tracing Metabolic Fate: A Technical Guide to Ibuprofen Carboxylic Acid-d3 in Metabolic Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of deuterium-labeled Ibuprofen carboxylic acid-d3 as a powerful tool for elucidating the metabolic pathways of ibuprofen. Understanding the metabolic fate of a drug is paramount in drug development, influencing its efficacy, safety, and potential for drug-drug interactions. Stable isotope labeling, particularly with deuterium, offers a robust method to trace and quantify a drug and its metabolites within complex biological systems.
Introduction: The Role of Stable Isotope Tracers in Drug Metabolism
Stable isotope labeling involves the incorporation of a stable, non-radioactive isotope, such as deuterium (²H or D), into a drug molecule. This creates an isotopologue that is chemically identical to the parent drug but has a different mass. This mass difference allows for the selective detection and quantification of the labeled compound and its metabolites by mass spectrometry, distinguishing them from their endogenous or unlabeled counterparts.[1][2] this compound, a deuterated version of a major ibuprofen metabolite, serves as an invaluable tracer in such studies.
The primary advantages of using stable isotope tracers like this compound include:
-
High Specificity and Sensitivity: Mass spectrometry allows for the unambiguous detection of the labeled compounds, even at low concentrations.
-
Non-Radioactive: Eliminates the need for specialized handling and disposal of radioactive materials.
-
Kinetic Isotope Effect: The stronger carbon-deuterium bond compared to the carbon-hydrogen bond can sometimes lead to a slower rate of metabolism at the site of deuteration. This "kinetic isotope effect" can provide insights into the rate-limiting steps of metabolic pathways.[3]
Metabolic Pathways of Ibuprofen
Ibuprofen is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes.[4] The major metabolic pathways involve oxidation of the isobutyl side chain, leading to the formation of hydroxylated and carboxylated metabolites.[4][5]
The key enzymes involved in ibuprofen metabolism are:
-
CYP2C9: This is the principal enzyme responsible for the metabolism of both (R)- and (S)-ibuprofen.[5]
-
CYP2C8: This enzyme also contributes to ibuprofen metabolism.[4]
The primary metabolites of ibuprofen are:
-
Hydroxyibuprofen: Formed by the hydroxylation of the isobutyl side chain.
-
Carboxyibuprofen: Further oxidation of hydroxyibuprofen leads to the formation of carboxyibuprofen.[5]
These metabolites are pharmacologically inactive and are subsequently conjugated with glucuronic acid before being excreted in the urine.[6]
Figure 1: Major metabolic pathway of Ibuprofen.
Experimental Design for Tracing Metabolic Pathways with this compound
The use of this compound as a tracer allows for the precise tracking of its conversion to downstream metabolites. Below are generalized protocols for in vitro and in vivo studies.
In Vitro Metabolic Stability Assay
This assay determines the rate at which this compound is metabolized by liver microsomes, which are a rich source of CYP enzymes.
Experimental Protocol:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, combine pooled human liver microsomes (e.g., 0.5 mg/mL protein), a buffered solution (e.g., 100 mM potassium phosphate buffer, pH 7.4), and the this compound stock solution to a final concentration (e.g., 1 µM).
-
-
Initiation of Reaction:
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
-
Reaction Termination:
-
Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but non-interfering deuterated compound).
-
-
Sample Preparation for Analysis:
-
Centrifuge the terminated reaction mixture to precipitate proteins.
-
Collect the supernatant for LC-MS/MS analysis.
-
Figure 2: Workflow for an in vitro metabolic stability assay.
In Vivo Pharmacokinetic Study
This study design allows for the characterization of the absorption, distribution, metabolism, and excretion (ADME) of this compound in a living organism.
Experimental Protocol:
-
Animal Model and Dosing:
-
Select an appropriate animal model (e.g., male Sprague-Dawley rats).
-
Administer a single oral or intravenous dose of this compound formulated in a suitable vehicle.
-
-
Sample Collection:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via an appropriate route (e.g., tail vein).
-
Collect urine and feces over 24 or 48 hours in metabolic cages.
-
-
Sample Processing:
-
Process blood samples to obtain plasma.
-
Homogenize urine and fecal samples.
-
-
Sample Extraction:
-
Perform a liquid-liquid or solid-phase extraction of the plasma, urine, and fecal homogenates to isolate the analytes. Add an internal standard prior to extraction.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples by a validated LC-MS/MS method to quantify this compound and its metabolites.
-
Analytical Methodology: LC-MS/MS for Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices due to its high selectivity and sensitivity.
Key Parameters for LC-MS/MS Method Development:
-
Chromatographic Separation: A C18 reversed-phase column is typically used for the separation of ibuprofen and its metabolites. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is commonly employed.
-
Mass Spectrometric Detection: Electrospray ionization (ESI) in negative ion mode is often used for the analysis of ibuprofen and its acidic metabolites.
-
Multiple Reaction Monitoring (MRM): For quantification, the mass spectrometer is operated in MRM mode. This involves monitoring a specific precursor ion to product ion transition for each analyte and the internal standard. This provides high specificity and reduces background noise.
Quantitative Data Presentation
| Parameter | Formulation 1 (Standard Tablet) | Formulation 2 (Solubilized Capsule) | Formulation 3 (Ibuprofen Arginine) |
| Tmax (h) | 1.25 | 0.5 | 0.42 |
| Cmax (µg/mL) | Lower | Higher | Higher |
| AUC₀₋t (µg*h/mL) | Comparable | Comparable | Comparable |
| Data adapted from a study comparing different ibuprofen formulations.[7][8] |
Conclusion
This compound is a critical tool for researchers in drug metabolism. Its use as a stable isotope tracer enables the precise and accurate elucidation of the metabolic pathways of ibuprofen, providing valuable data for drug development and safety assessment. The methodologies outlined in this guide provide a framework for conducting robust in vitro and in vivo studies to characterize the metabolic fate of this widely used nonsteroidal anti-inflammatory drug. The combination of stable isotope labeling with advanced analytical techniques like LC-MS/MS continues to be a cornerstone of modern drug metabolism research.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ibuprofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. dovepress.com [dovepress.com]
- 8. Pharmacokinetic and pharmacodynamic evaluation according to absorption differences in three formulations of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preliminary Investigation into the Stability of Ibuprofen Carboxylic Acid-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive preliminary investigation into the stability of Ibuprofen Carboxylic Acid-d3. As a key metabolite of Ibuprofen and a crucial internal standard in bioanalytical studies, understanding its stability profile is paramount for ensuring data accuracy and integrity.[1][2] Deuterated compounds, like this compound, are increasingly utilized in drug development to assess pharmacokinetic profiles, and their stability directly impacts the reliability of these assessments.[1][3][4] This document outlines the physicochemical properties, potential degradation pathways, and detailed experimental protocols for stability testing, supported by quantitative data and visual workflows.
Physicochemical Properties
This compound is the deuterium-labeled form of Ibuprofen's major metabolite.[2] The incorporation of stable heavy isotopes is a common strategy for creating tracers and internal standards for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[1] Key properties are summarized below.
| Property | Value | Reference |
| Analyte Name | This compound (Mixture of Diastereomers) | [5] |
| CAS Number | 1216505-29-1 | [1][5] |
| Unlabeled CAS | 15935-54-3 | [1][5] |
| Molecular Formula | C₁₃H₁₃D₃O₄ | [2][5] |
| Molecular Weight | 239.28 | [2][5] |
| Purity | >95% (HPLC) | [5] |
| Product Format | Neat | [5] |
| Recommended Storage | -20°C | [5][6] |
Stability Profile and Degradation Pathways
While specific, extensive stability studies on this compound are not widely published, a robust stability profile can be inferred from forced degradation studies conducted on the parent drug, Ibuprofen, and its non-deuterated metabolites. The C-D bond is known to be more stable than the C-H bond, which can lead to slower metabolism and degradation, a phenomenon known as the deuterium kinetic isotope effect (DKIE).[4] However, the fundamental degradation pathways are expected to be analogous.
Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the inherent stability of a drug molecule.[7][8] Key degradation pathways for Ibuprofen, and by extension its carboxylic acid metabolite, include:
-
Hydrolysis (Acidic and Basic): Ibuprofen has shown susceptibility to degradation under alkaline conditions.[9] While some studies show it remains completely stable in acid media, others demonstrate degradation, highlighting that stability can be formulation-dependent.[10]
-
Oxidation: Degradation occurs in the presence of oxidizing agents like hydrogen peroxide (H₂O₂).[9][10]
-
Photodegradation: Exposure to sunlight and UV radiation can induce degradation. The primary mechanisms involve hydroxylation, decarboxylation, and demethylation.[7][11]
-
Thermal Degradation: High temperatures can lead to degradation, potentially through esterification reactions with excipients containing alcohol functions, such as polyethylene glycol (PEG).[9]
Known Degradation Products
The primary impurity and major degradation product of Ibuprofen is 4-isobutylacetophenone (4-IBAP).[7] Other identified degradation products from various stress conditions include hydroxylated derivatives and esters formed from reactions with formulation excipients.[11][12][13]
| Stress Condition | Key Degradation Products/Pathways | Reference |
| Oxidation | Hydroxylation of the benzylic carbon | [11] |
| Photolysis | 4-acetylbenzoic acid, 4-(1-carboxyethyl)benzoic acid | [11] |
| Thermal (with excipients) | Esterification with PEG, sorbitol, glycerol by-products | [9][13] |
| General | 4-isobutylacetophenone (4-IBAP) | [7] |
Experimental Protocols
To assess the stability of this compound, a comprehensive forced degradation study is necessary. This involves subjecting the compound to various stress conditions and analyzing the resulting samples with a stability-indicating analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[7][10][13]
General Workflow for Forced Degradation Study
The following diagram illustrates a typical workflow for conducting a forced degradation study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (Mixture of Diastereomers) [lgcstandards.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. ymerdigital.com [ymerdigital.com]
- 9. researchgate.net [researchgate.net]
- 10. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Abiotic Degradation and Environmental Toxicity of Ibuprofen: Roles of Mineral Particles and Solar Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ibuprofen: Toxicology and Biodegradation of an Emerging Contaminant - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Forced degradation study and characterization of main impurities of ibuprofen soft gelatin capsules by LC-MS-QTOF - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Development of a Robust LC-MS/MS Method for the Quantification of Ibuprofen in Human Plasma Using a Deuterated Internal Standard
Application Note
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Ibuprofen in human plasma. The method utilizes Ibuprofen carboxylic acid-d3 as a stable isotopically labeled internal standard (SIL-IS) to ensure accuracy and precision. The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and a summary of method validation parameters. This robust and reliable method is suitable for pharmacokinetic studies and other clinical research applications requiring precise measurement of Ibuprofen.
Introduction
Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID) for the management of pain, fever, and inflammation. Accurate quantification of Ibuprofen in biological matrices is crucial for pharmacokinetic and bioavailability studies. LC-MS/MS has become the preferred analytical technique due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting potential variations during sample preparation and analysis, thereby ensuring the reliability of the results.
Experimental
Materials and Reagents
-
Ibuprofen and this compound were of analytical standard grade.
-
Methanol, acetonitrile, and formic acid were of LC-MS grade.
-
Water was purified using a Milli-Q system.
-
Human plasma (with K2EDTA as anticoagulant) was sourced from a certified vendor.
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for the analysis.
Standard Solutions
Stock solutions of Ibuprofen and this compound were prepared in methanol. Working standard solutions for calibration curves and quality control (QC) samples were prepared by diluting the stock solutions with a mixture of methanol and water.
Protocols
Sample Preparation: Protein Precipitation
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | C18 column (e.g., Poroshell 120 EC-C18, 2.1 x 50 mm, 2.7 µm)[1] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | A linear gradient was optimized for the separation. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp | 4°C |
Mass Spectrometry (MS) Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[1] |
| MRM Transitions | Ibuprofen: m/z 205.1 → 161.1[1][2][3]; Ibuprofen-d3: m/z 208.1 → 164.0[1][4] |
| Ion Source Temp | Optimized for the specific instrument. |
| Collision Energy | Optimized for each transition. |
Method Validation Summary
The developed method was validated according to regulatory guidelines. A summary of the validation results is presented in the table below.
| Validation Parameter | Result |
| Linearity Range | 0.05 - 40 µg/mL (Correlation coefficient > 0.99)[1][5] |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL[1] |
| Intra-day Precision (%RSD) | < 5%[1] |
| Inter-day Precision (%RSD) | < 5%[1] |
| Accuracy (% Bias) | Within ±15% (88.2% to 103.67%)[1] |
| Recovery | 78.4% - 80.9%[1] |
| Matrix Effect | Negligible[1] |
Data Presentation
The quantitative data from the method validation is summarized in the table above for easy comparison of the performance characteristics of the developed LC-MS/MS method.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow, from sample collection to data analysis.
Caption: Experimental workflow for Ibuprofen analysis.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and selective approach for the quantification of Ibuprofen in human plasma. The use of a deuterated internal standard ensures high accuracy and precision, making it well-suited for demanding applications in clinical and pharmaceutical research. The straightforward protein precipitation sample preparation procedure allows for high-throughput analysis.
References
- 1. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Validated Chiral LC-MS/MS Method for the Enantioselective Determination of (S)-(+)- and (R)-(-)-Ibuprofen in Dog Plasma: Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. longdom.org [longdom.org]
Application Notes & Protocols: Quantification of Ibuprofen using Ibuprofen Carboxylic Acid-d3 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID) for its analgesic, anti-inflammatory, and antipyretic properties. Accurate quantification of ibuprofen in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. The use of a stable isotope-labeled internal standard, such as Ibuprofen carboxylic acid-d3, is the gold standard for quantitative analysis by mass spectrometry. This deuterated analog co-elutes with the unlabeled ibuprofen and experiences similar ionization and matrix effects, thereby correcting for variations during sample preparation and analysis and ensuring high accuracy and precision.[1][2]
These application notes provide a detailed protocol for the quantification of ibuprofen in human plasma using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
Materials and Reagents
-
Ibuprofen analytical standard
-
This compound (Internal Standard, IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Human plasma (blank)
Stock and Working Solution Preparation
-
Ibuprofen Stock Solution (1 mg/mL): Accurately weigh and dissolve ibuprofen in methanol to prepare a 1 mg/mL stock solution.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol to prepare a 1 mg/mL stock solution.
-
Working Solutions: Prepare serial dilutions of the ibuprofen stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples at desired concentrations.
-
Internal Standard Working Solution: Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
This protocol is a common and efficient method for plasma sample preparation.[2][3]
-
Pipette 100 µL of human plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard Working Solution (100 ng/mL) to each tube, except for the blank matrix sample.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex the tubes for 1 minute.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 200 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex briefly and inject a portion of the sample into the LC-MS/MS system.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters. Method optimization is recommended for specific instrumentation.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.7 µm)[2][3] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | A linear gradient can be optimized to ensure separation from matrix components. |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[2][3] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Ibuprofen) | m/z 205.1 → 161.1[2][3][4] |
| MRM Transition (Ibuprofen-d3) | m/z 208.1 → 164.1[2][3][4] |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | -4500 V |
| Collision Gas | Nitrogen |
Data Presentation
The performance of the method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.
Table 1: Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Example Results |
| Linearity (r²) | > 0.99 | > 0.995 |
| Linear Range | Dependent on application | 10 - 5000 ng/mL |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10, acceptable precision and accuracy | 10 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | -5.8% to 8.2% |
| Precision (% RSD) | ≤ 15% (≤ 20% for LLOQ) | Intra-day: < 7%, Inter-day: < 9% |
| Recovery (%) | Consistent and reproducible | 85-95% |
| Matrix Effect | Internal standard normalized matrix factor between 0.85 and 1.15 | Within acceptable range |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for Ibuprofen quantification in plasma.
Logical Relationship for Quantification
Caption: Logic for internal standard-based quantification.
References
Application Notes and Protocols for the Analysis of Ibuprofen Carboxylic Acid-d3 in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID) that undergoes extensive metabolism in the body. The major metabolites include hydroxyibuprofen and carboxyibuprofen.[1][2][3] Quantitative analysis of these metabolites in urine is crucial for pharmacokinetic and metabolic studies. Ibuprofen carboxylic acid-d3 is a deuterated internal standard used for the accurate quantification of carboxyibuprofen, the corresponding primary metabolite of ibuprofen, in biological matrices like urine.[4] This document provides detailed protocols for sample preparation of urine for the analysis of this compound, typically alongside its non-labeled counterpart, using modern analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).
Overview of Sample Preparation Techniques
The analysis of ibuprofen and its metabolites in urine often requires a sample preparation step to remove interferences and concentrate the analytes.[5][6] Common techniques include:
-
Solid-Phase Extraction (SPE): A highly selective method that can provide clean extracts and good concentration.[2][7]
-
Liquid-Liquid Extraction (LLE): A classic technique effective for separating analytes based on their differential solubility in two immiscible liquids.[1][6]
-
Protein Precipitation: A simpler and faster method, often used when high throughput is required.[8]
This application note will focus on a robust Solid-Phase Extraction (SPE) protocol, which generally offers superior cleanup and concentration for complex matrices like urine. A liquid-liquid extraction (LLE) protocol is also provided as a viable alternative.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of ibuprofen and its metabolites in urine, which can be expected for this compound under similar conditions.
| Parameter | Value | Reference |
| Linearity Range | 0.1 - 10.0 µg/mL | [6][9] |
| Limit of Quantification (LOQ) | 0.1 µg/mL | [9] |
| Recovery | 87.6 - 98.9% | [10] |
| Intra-day Precision (%RSD) | < 7% | [10] |
| Inter-day Precision (%RSD) | < 10% | [10] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is recommended for achieving high purity and concentration of the analyte.
Materials:
-
Urine sample
-
This compound internal standard solution
-
Formic acid (or other acid for pH adjustment)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
SPE cartridges (e.g., Oasis MAX or other mixed-mode anion exchange cartridges)[7]
-
Centrifuge
-
SPE vacuum manifold
-
Evaporator (e.g., nitrogen evaporator)
-
Autosampler vials
Procedure:
-
Sample Pre-treatment:
-
Thaw urine samples to room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine sample at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Take 1 mL of the supernatant and transfer to a clean tube.
-
Spike with the appropriate concentration of this compound internal standard solution.
-
Acidify the urine sample to a pH of approximately 3-4 by adding 100 µL of 2% formic acid. Vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 2 mL of methanol followed by 2 mL of water. Do not allow the cartridges to dry out.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the cartridge at a slow, steady rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of water to remove hydrophilic interferences.
-
Wash the cartridge with 2 mL of a 5% methanol in water solution to remove moderately polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the analyte with 2 mL of a 5% formic acid in methanol solution into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol provides a simpler and often faster alternative to SPE.
Materials:
-
Urine sample
-
This compound internal standard solution
-
Hydrochloric acid (HCl) or other acid for pH adjustment
-
Ethyl acetate or other suitable organic solvent (e.g., a mixture of ethyl acetate and methyl tertiary-butyl ether)[6]
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Autosampler vials
Procedure:
-
Sample Pre-treatment:
-
Thaw urine samples to room temperature and vortex to ensure homogeneity.
-
Take 1 mL of the urine sample and transfer to a clean glass tube.
-
Spike with the appropriate concentration of this compound internal standard solution.
-
Acidify the urine sample to pH 3 by adding 100 µL of 1M HCl.[1] Vortex to mix.
-
-
Extraction:
-
Add 3 mL of ethyl acetate to the acidified urine sample.
-
Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
-
Solvent Transfer:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.
-
Visualizations
Sample Preparation Workflow
Caption: Workflow for urine sample preparation for this compound analysis.
Logical Relationship of Analytes
Caption: Relationship between Ibuprofen, its metabolite, and the internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Ibuprofen metabolite profiling using a combination of SPE/column-trapping and HPLC-micro-coil NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of urinary metabolites of (+/-)-2-(p-isobutylphenyl)propionic acid (Ibuprofen) by routine organic acid screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of ibuprofen in combined dosage forms and cream by direct UV spectrophotometry after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of the HPLC-ELSD technique for the determination of major metabolites of ibuprofen and creatinine in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Solid-Phase Extraction of Ibuprofen and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID) that undergoes extensive metabolism in the body. The major metabolites, 2-hydroxyibuprofen and carboxyibuprofen, along with the parent drug, are often monitored in biological matrices such as plasma and urine for pharmacokinetic and toxicological studies.[1] Accurate and reliable quantification of these analytes requires efficient sample preparation to remove endogenous interferences. Solid-phase extraction (SPE) has emerged as a robust and selective technique for the extraction of ibuprofen and its metabolites from complex biological samples.[2][3]
This document provides a detailed protocol for the solid-phase extraction of ibuprofen and its metabolites from biological matrices, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of the Method
This protocol utilizes a mixed-mode solid-phase extraction strategy, which combines reversed-phase and anion exchange retention mechanisms for enhanced selectivity.[4] Ibuprofen and its metabolites are acidic compounds due to the presence of a carboxylic acid moiety.[5] At a pH below their pKa, these compounds are in their neutral form and can be retained on a non-polar sorbent (e.g., C8 or a polymeric reversed-phase material). By adjusting the pH of the wash and elution solvents, it is possible to selectively retain the analytes while washing away interferences, and then elute the purified compounds for analysis. Sorbents such as Agilent Bond Elut Certify II and Waters Oasis MAX are specifically designed for the extraction of acidic drugs and are well-suited for this application.[5][6][7]
Experimental Protocol
This protocol is a general guideline and may require optimization for specific applications and matrices.
Materials and Reagents:
-
SPE Cartridges: Mixed-mode, strong anion exchange (e.g., Waters Oasis MAX, Agilent Bond Elut Certify II).
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Ammonium hydroxide
-
Internal Standard (IS): Ibuprofen-d3 or a structurally similar compound.
-
Biological matrix (e.g., human plasma, urine)
Sample Pretreatment:
-
Thaw frozen biological samples (plasma or urine) at room temperature.
-
Vortex the samples to ensure homogeneity.
-
For plasma samples, dilute 100 µL of plasma with 100 µL of an aqueous solution containing the internal standard and 2% phosphoric acid.[8]
-
For urine samples, a dilution with an appropriate buffer may be necessary to adjust the pH and ionic strength.
Solid-Phase Extraction (SPE) Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Load the pretreated sample onto the SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash the cartridge with 1 mL of an acidic wash solution (e.g., 80:20:0.1 water:acetonitrile:formic acid) to remove neutral and basic interferences.[8]
-
-
Elution: Elute the analytes with 1 mL of a basic elution solvent (e.g., 5% ammonium hydroxide in methanol or 20:80:0.1 water:acetonitrile:formic acid).[8]
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.
LC-MS/MS Analysis:
The following are typical starting conditions and may require optimization.
-
LC Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC HSS T3).[9]
-
Mobile Phase A: 0.1% formic acid in water or 10 mM ammonium formate.[9][10]
-
Gradient: A suitable gradient from a low to high percentage of mobile phase B.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for these acidic compounds.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for ibuprofen, hydroxyibuprofen, carboxyibuprofen, and the internal standard.
Quantitative Data Summary
The following table summarizes the reported recovery data for ibuprofen and its metabolites using solid-phase extraction.
| Analyte | Matrix | SPE Sorbent | Recovery (%) | Reference |
| Ibuprofen | Wastewater | Oasis MAX | 97 | [11] |
| Ibuprofen | Plasma | C18 | 89.53 | [12] |
| Ibuprofen | Urine | C18 | 93.73 | [12] |
| 2-Hydroxyibuprofen (enantiomers) | Urine | Carbowax/templated/resin | 1.4 - 1.6 | [13] |
| Carboxyibuprofen (stereoisomers) | Urine | Carbowax/templated/resin | 3.7 - 5.7 | [13] |
Note: Recovery values can vary significantly depending on the specific protocol, matrix, and analytical method used.
Diagrams
Caption: Solid-Phase Extraction Workflow for Ibuprofen Metabolites.
Caption: Mixed-Mode SPE Retention and Elution Mechanism.
References
- 1. Ibuprofen metabolite profiling using a combination of SPE/column-trapping and HPLC-micro-coil NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review | MDPI [mdpi.com]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. Determination of ibuprofen in combined dosage forms and cream by direct UV spectrophotometry after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. e-b-f.eu [e-b-f.eu]
- 10. agilent.com [agilent.com]
- 11. Simultaneous determination of naproxen, ibuprofen and diclofenac in wastewater using solid-phase extraction with high performance liquid chromatography [scielo.org.za]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application of Ibuprofen Carboxylic Acid-d3 in Environmental Analysis
Application Note & Protocol
Introduction
Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is frequently detected in various environmental compartments, including surface water, wastewater, and soil. Its persistence and potential ecotoxicological effects necessitate accurate and reliable quantification methods for environmental monitoring and risk assessment. Ibuprofen carboxylic acid-d3, a stable isotope-labeled internal standard, plays a crucial role in achieving high accuracy and precision in these analytical methods. By mimicking the chemical behavior of native ibuprofen during sample preparation and analysis, it effectively compensates for matrix effects and variations in instrument response, leading to more reliable data. This document provides detailed application notes and protocols for the use of this compound in the environmental analysis of ibuprofen.
Application Notes
This compound is primarily utilized as an internal standard (IS) in isotope dilution mass spectrometry (IDMS) methods, most commonly employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). Its application is critical for overcoming challenges associated with complex environmental matrices.
Key Applications:
-
Wastewater and Influent/Effluent Analysis: Monitoring the efficiency of wastewater treatment plants in removing ibuprofen.
-
Surface Water Monitoring: Assessing the extent of ibuprofen pollution in rivers, lakes, and coastal waters.
-
Soil and Sediment Analysis: Investigating the accumulation and fate of ibuprofen in terrestrial and aquatic sediments.
-
Environmental Fate and Transport Studies: Elucidating the degradation pathways and transport mechanisms of ibuprofen in the environment.
-
Ecotoxicology Studies: Providing accurate concentration data for studies evaluating the impact of ibuprofen on aquatic and terrestrial organisms.
Advantages of Using this compound:
-
High Accuracy and Precision: Compensates for analyte loss during sample preparation and extraction.
-
Matrix Effect Mitigation: Corrects for signal suppression or enhancement caused by co-eluting matrix components.
-
Improved Method Robustness: Leads to more reliable and reproducible results across different sample types and analytical batches.
Quantitative Data Summary
The following tables summarize quantitative data from analytical methods developed for the determination of ibuprofen, with several highlighting the use of a deuterated internal standard like Ibuprofen-d3.
Table 1: LC-MS/MS Method Performance for Ibuprofen Analysis
| Parameter | Human Plasma[1] | Wastewater | River Water |
| Internal Standard | Ibuprofen-d3 | Not Specified | Not Specified |
| Linearity Range | 0.05 - 36 µg/mL | 0.1 - 400 µg/L[2] | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | 0.991 - 0.999[2] | > 0.99 |
| Limit of Detection (LOD) | - | 0.02 - 0.59 µg/L[2] | 2 - 6 ng/L[3] |
| Limit of Quantification (LOQ) | 0.05 µg/mL | 0.07 - 1.80 µg/L[2] | 0.4 µg/L[4][5] |
| Mean Recovery (%) | 78.4 - 80.9% | 76 - 98%[4][5] | 84 - 111% |
| Intra-day Precision (RSD%) | < 5% | < 4.8% | - |
| Inter-day Precision (RSD%) | < 5% | < 7.1% | - |
| Accuracy (%) | 88.2 - 103.67% | - | - |
Table 2: GC-MS Method Performance for Ibuprofen Analysis
| Parameter | Aqueous Environmental Samples[6] | River Water |
| Internal Standard | Not Specified | Not Specified |
| Linearity Range | 0.8 - 70 µg/mL | - |
| Correlation Coefficient (r) | - | > 0.997[7] |
| Limit of Detection (LOD) | 0.8 ng/mL (after pre-concentration) | - |
| Limit of Quantification (LOQ) | 2.6 ng/mL (after pre-concentration) | 1.0 - 60 ng/L[7] |
| Recovery (%) | - | >84%[3] |
Experimental Protocols
The following are detailed protocols for the analysis of ibuprofen in environmental water and soil/sediment samples using this compound as an internal standard.
Protocol 1: Determination of Ibuprofen in Water Samples by SPE and LC-MS/MS
This protocol is adapted for environmental water matrices such as wastewater and river water.
1. Materials and Reagents:
-
Ibuprofen analytical standard
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Glass fiber filters (0.7 µm)
2. Sample Preparation and Extraction:
-
Collect water samples in amber glass bottles and store at 4°C.
-
Filter the water sample through a 0.7 µm glass fiber filter to remove suspended solids.[8]
-
To a 100 mL aliquot of the filtered water sample, add a known concentration of this compound (e.g., 100 ng/L).
-
Adjust the sample pH to 2.5 with formic acid.[5]
-
Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water (pH 2.5).[4]
-
Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of ultrapure water to remove interfering substances.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the analytes with 6 mL of methanol.[8]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.7 µm).[1]
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.[1]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM).
4. Quantification:
-
Create a calibration curve by plotting the peak area ratio of ibuprofen to this compound against the concentration of ibuprofen standards.
-
Quantify ibuprofen in the samples using the calibration curve.
Protocol 2: Determination of Ibuprofen in Soil and Sediment Samples by Ultrasonic Extraction and LC-MS/MS
1. Materials and Reagents:
-
Same as Protocol 1, with the addition of:
-
Acetone (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Sodium sulfate (anhydrous)
2. Sample Preparation and Extraction:
-
Air-dry the soil/sediment sample and sieve to < 2 mm.
-
To 5 g of the homogenized sample, add a known concentration of this compound.
-
Add 10 mL of a mixture of acetone and ethyl acetate (1:1, v/v).
-
Extract the sample using an ultrasonic bath for 15 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes and collect the supernatant.
-
Repeat the extraction two more times with fresh solvent.
-
Combine the supernatants and pass them through anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Proceed with the SPE cleanup step as described in Protocol 1 (steps 5-11), redissolving the residue in 50 mL of ultrapure water before loading onto the SPE cartridge.
3. LC-MS/MS Analysis:
-
Follow the LC-MS/MS conditions as described in Protocol 1.
4. Quantification:
-
Follow the quantification procedure as described in Protocol 1.
Visualizations
Caption: Experimental workflow for ibuprofen analysis.
Caption: Role of the internal standard in quantification.
References
- 1. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.org.mx [scielo.org.mx]
- 3. Determination of non-steroidal anti-inflammatory drug (NSAIDs) residues in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of naproxen, ibuprofen and diclofenac in wastewater using solid-phase extraction with high performance liquid chromatography [scielo.org.za]
- 5. Simultaneous determination of naproxen, ibuprofen and diclofenac in wastewater using solid-phase extraction with high performance liquid chromatography | Water SA [watersa.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
Application Notes and Protocols for Chiral Separation of Ibuprofen Enantiomers Using a d3 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the chiral separation and quantification of ibuprofen enantiomers, (S)-(+)-ibuprofen and (R)-(-)-ibuprofen, in biological matrices using a deuterated internal standard (d3-ibuprofen) by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Introduction
Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is a chiral molecule that exists as two enantiomers: (S)-(+)-ibuprofen (dexibuprofen) and (R)-(-)-ibuprofen. The (S)-enantiomer is predominantly responsible for the therapeutic activity. The (R)-enantiomer is less active and can undergo unidirectional chiral inversion to the (S)-form in the body. Therefore, the enantioselective determination of ibuprofen is crucial in pharmacokinetic and pharmacodynamic studies. This protocol describes a robust and sensitive LC-MS/MS method for the simultaneous quantification of ibuprofen enantiomers in plasma, utilizing d3-ibuprofen as an internal standard to ensure accuracy and precision.
Experimental Workflow
The overall experimental workflow for the chiral separation of ibuprofen enantiomers is depicted in the following diagram.
Detailed Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
This protocol is adapted from a method for dog plasma and may require optimization for other biological matrices.[1][2]
-
Sample Collection : Collect blood samples in appropriate anticoagulant tubes and centrifuge to obtain plasma. Store plasma samples at -30°C or lower until analysis.[3]
-
Spiking : In a microcentrifuge tube, add 10 µL of plasma sample.
-
Internal Standard Addition : Add a specific volume of d3-ibuprofen internal standard solution (e.g., 20 µL of a 10 µg/mL solution).
-
Extraction : Add 150 µL of an extraction solvent mixture (e.g., ethyl acetate:methyl tertiary-butyl ether 7:3 v/v).[1][2]
-
Vortexing : Vortex the mixture for 5-10 minutes.
-
Centrifugation : Centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer : Carefully transfer the upper organic layer to a new tube.
-
Evaporation : Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution : Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase.
-
Injection : Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
Sample Preparation (Protein Precipitation)
This is an alternative, simpler sample preparation method.
-
Sample and IS : To 50 µL of plasma, add the d3-ibuprofen internal standard.[4]
-
Precipitation : Add a precipitating agent, such as acetonitrile (e.g., 200 µL).[4]
-
Vortexing and Centrifugation : Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Supernatant Collection : Transfer the supernatant to a clean tube for analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
The chromatographic conditions are critical for achieving enantiomeric separation.
| Parameter | Recommended Conditions |
| Column | CHIRALCEL® OJ-3R (150 x 4.6 mm, 3 µm)[1][2] or Lux® 5 µm Cellulose-3 (250 x 4.6 mm, 5 µm)[4] |
| Mobile Phase | Isocratic: 0.008% formic acid in water and methanol[1][2] |
| Flow Rate | 0.4 - 0.6 mL/min[1][2][4] |
| Column Temperature | 25°C[4] |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
The mass spectrometer should be operated in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[1][2][3][4]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| (S)-Ibuprofen & (R)-Ibuprofen | 205.1 | 160.9[1][2][3][4] |
| d3-Ibuprofen (Internal Standard) | 208.1 | 163.9[1][4] |
Quantitative Data Summary
The following tables summarize the quantitative performance of the described method, compiled from various studies.
Table 1: Calibration Curve and Sensitivity
| Parameter | (S)-(+)-Ibuprofen | (R)-(-)-Ibuprofen | Reference |
| Linear Range (µg/mL) | 0.05 - 50.00 | 0.05 - 50.00 | [4] |
| 0.05 - 30.00 | 0.05 - 30.00 | [3] | |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.05 | 0.05 | [3][4] |
| Limit of Detection (LOD) (µg/mL) | Not explicitly stated, but S/N > 3[1] | Not explicitly stated, but S/N > 3[1] |
Table 2: Accuracy and Precision
| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| (S)-Ibuprofen | Low, Mid, High | 2.2 - 4.2 | < 15 | 88.0 - 113.0 | [3] |
| (R)-Ibuprofen | Low, Mid, High | 2.0 - 8.2 | < 15 | 88.5 - 110.6 | [3] |
Table 3: Recovery and Matrix Effect
| Analyte | QC Concentrations (µg/mL) | Extraction Recovery (%) | Matrix Effect (%) | Reference |
| (S)-(+)-Ibuprofen | 0.3, 30, 64 | 82.23 - 85.28 | 86.74 - 93.79 | [1] |
| (R)-(-)-Ibuprofen | 0.3, 30, 64 | 84.01 - 87.89 | 94.38 - 100.99 | [1] |
| d3-Ibuprofen (IS) | 10 | 87.49 | 87.48 | [1] |
Logical Relationships in Chiral Analysis
The following diagram illustrates the logical relationship between the key components of the chiral analysis method.
References
Application Notes and Protocols for the Quantitative Analysis of Ibuprofen using Gas Chromatography-Mass Spectrometry (GC-MS) with Ibuprofen Carboxylic Acid-d3 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID) for treating pain, fever, and inflammation.[1] Accurate quantification of ibuprofen in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This document provides a detailed protocol for the analysis of ibuprofen in biological samples (e.g., plasma, urine) using gas chromatography-mass spectrometry (GC-MS) with Ibuprofen carboxylic acid-d3 (d3-ibuprofen) as an internal standard. The use of a stable isotope-labeled internal standard like d3-ibuprofen is the gold standard for quantitative mass spectrometry as it corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision.[2][3]
The described method involves sample extraction, derivatization to enhance volatility and thermal stability, followed by GC-MS analysis in Selected Ion Monitoring (SIM) mode for sensitive and selective detection.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is a general guideline and may require optimization based on the specific matrix (e.g., plasma, urine).
Materials:
-
Biological matrix (e.g., plasma, urine)
-
This compound (d3-ibuprofen) internal standard solution
-
Extraction solvent (e.g., ethyl acetate, methylene chloride)[1][2][3]
-
Sodium sulfate (anhydrous)
-
Nitrogen gas supply
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Aliquoting: To a microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma).
-
Internal Standard Spiking: Add a known amount of d3-ibuprofen internal standard solution to each sample, calibrator, and quality control sample.
-
Acidification: Acidify the sample by adding 50 µL of phosphoric acid or an appropriate buffer to adjust the pH.[1][4] This step facilitates the extraction of the acidic ibuprofen molecule into an organic solvent.
-
Extraction: Add 1 mL of the extraction solvent (e.g., ethyl acetate).
-
Mixing: Vortex the mixture for 1-2 minutes to ensure thorough mixing and efficient extraction.
-
Centrifugation: Centrifuge the samples at approximately 4500 x g for 10 minutes to separate the aqueous and organic layers.[5]
-
Organic Layer Collection: Carefully transfer the upper organic layer to a clean tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature. The dried extract is now ready for derivatization.
Derivatization
Derivatization is essential for converting the polar carboxylic acid group of ibuprofen into a more volatile and thermally stable ester, making it suitable for GC analysis. Trimethylsilylation (TMS) is a common and effective derivatization technique.[1][4][5]
Materials:
-
Dried sample extract
-
Derivatizing reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)[4][6]
-
Pyridine or Acetonitrile (as a catalyst/solvent)
-
Heating block or oven
Procedure:
-
Reagent Addition: To the dried extract, add 50 µL of acetonitrile and 50 µL of MSTFA.[5][7]
-
Reaction: Tightly cap the vials and heat at 60-75°C for 15-20 minutes to complete the derivatization reaction.[5][6]
-
Cooling: Allow the samples to cool to room temperature before GC-MS analysis.
GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.[5]
GC-MS Parameters (Example):
| Parameter | Value |
| GC Inlet | |
| Injection Mode | Splitless[5] |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C[5] |
| Oven Program | |
| Initial Temperature | 150°C, hold for 1 min[7] |
| Ramp 1 | 20°C/min to 220°C, hold for 1 min[7] |
| Ramp 2 | 10°C/min to 300°C, hold for 1 min[7] |
| Carrier Gas | |
| Gas | Helium[5] |
| Flow Rate | 1 mL/min[5] |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) |
| Electron Energy | 70 eV[5] |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Transfer Line Temp. | 280°C[5] |
Selected Ion Monitoring (SIM) Ions:
For enhanced sensitivity and selectivity, the mass spectrometer is operated in SIM mode. The following ions are typically monitored:
-
Ibuprofen-TMS derivative: The specific ions will depend on the fragmentation pattern. Common ions include m/z 73 (characteristic of TMS group) and other specific fragments of the derivatized molecule.[5][7]
-
This compound-TMS derivative: Monitor the corresponding deuterated fragment ions. For instance, if a fragment containing the deuterated methyl group is selected, its m/z will be shifted by +3 compared to the non-deuterated analog.[2][3]
Note: It is crucial to determine the optimal ions and their relative abundances by analyzing a standard of the derivatized compound in full scan mode prior to setting up the SIM method.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the GC-MS analysis of ibuprofen.
Table 1: Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity Range | 0.05 - 10 µg/mL | [5][7][8] |
| Correlation Coefficient (r²) | > 0.99 | [2][5] |
| Limit of Detection (LOD) | 0.015 - 0.15 µg/mL | [7][8] |
| Limit of Quantification (LOQ) | 0.05 - 0.45 µg/mL | [7][8] |
Table 2: Precision and Accuracy
| Parameter | Typical Value | Reference |
| Intra-day Precision (%RSD) | < 6% | [5][7] |
| Inter-day Precision (%RSD) | < 6% | [5][7] |
| Accuracy (Recovery) | 85 - 110% | [2][5][6][9] |
Visualizations
Experimental Workflow
The following diagram illustrates the complete analytical workflow from sample receipt to data analysis.
Caption: Workflow for GC-MS analysis of Ibuprofen.
Ibuprofen Metabolism
Ibuprofen undergoes oxidative metabolism in the body, primarily forming hydroxylated and carboxylated metabolites.[4] Understanding these pathways can be important for comprehensive pharmacokinetic studies.
Caption: Simplified metabolic pathway of Ibuprofen.
References
- 1. Quantitation of Ibuprofen in Blood Using Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 2. GC-MS and GC-MS/MS measurement of ibuprofen in 10-μL aliquots of human plasma and mice serum using [α-methylo-2H3]ibuprofen after ethyl acetate extraction and pentafluorobenzyl bromide derivatization: Discovery of a collision energy-dependent H/D isotope effect and pharmacokinetic application to inhaled ibuprofen-arginine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. scispace.com [scispace.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. A rapid and sensitive method for the quantitative analysis of ibuprofen and its metabolites in equine urine samples by gas chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ibuprofen Carboxylic Acid-d3 in Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Ibuprofen Carboxylic Acid-d3 in drug-drug interaction (DDI) studies, with a focus on its application as a tool to investigate the inhibition of cytochrome P450 enzymes, particularly CYP2C9. Detailed protocols for in vitro assays are provided, along with data presentation formats and visualizations to facilitate experimental design and data interpretation.
Introduction
Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), is primarily metabolized in the liver by the polymorphic enzyme Cytochrome P450 2C9 (CYP2C9) and to a lesser extent by CYP2C8.[1][2] The major metabolic pathway involves the hydroxylation of ibuprofen to hydroxyibuprofen, which is further oxidized to carboxyibuprofen.[1] Genetic variations in CYP2C9 can significantly alter ibuprofen's metabolism and clearance, potentially leading to adverse drug reactions.[3][4]
This compound is the deuterated stable isotope-labeled form of carboxyibuprofen. Its primary application in drug interaction studies is as an internal standard for the highly sensitive and specific quantification of unlabeled carboxyibuprofen using liquid chromatography-tandem mass spectrometry (LC-MS/MS). However, the formation of carboxyibuprofen itself can serve as a probe for CYP2C9 activity. By monitoring the production of this metabolite from ibuprofen in the presence of a test compound, the inhibitory potential of that compound on CYP2C9 can be determined. While direct protocols for using the deuterated metabolite as the primary endpoint are not abundant in literature, its role as a critical internal standard in assays measuring CYP2C9 activity is well-established.
This document outlines the principles and provides a detailed protocol for an in vitro CYP2C9 inhibition assay using the formation of carboxyibuprofen (quantified with the aid of this compound) as an indicator of enzyme activity.
Ibuprofen Metabolism and CYP2C9 Interaction
Ibuprofen undergoes oxidative metabolism, primarily catalyzed by CYP2C9. The metabolic cascade is a key determinant of ibuprofen's pharmacokinetic profile and its potential for drug interactions.
References
- 1. A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP2C9*3 Increases the Ibuprofen Response of Hemodynamically Significant Patent Ductus Arteriosus in the Infants with Gestational Age of More Than 30 Weeks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Isotopic Exchange in Deuterated Standards
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals utilizing deuterated standards in their analytical workflows. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to isotopic exchange, ensuring the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a significant concern for deuterated standards?
Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium atom on a deuterated standard is replaced by a hydrogen atom from the surrounding environment, such as solvents or the sample matrix.[1] This phenomenon is a major concern in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), as it alters the mass of the internal standard.[1] The loss of deuterium can lead to an underestimation of the internal standard's concentration, which in turn causes an overestimation of the analyte's concentration. In severe cases, it can even generate a "false positive" signal for the unlabeled analyte.[1]
Q2: What are the primary factors that promote unwanted isotopic exchange?
Several environmental and structural factors can significantly influence the rate of isotopic exchange:
-
pH: The pH of the solution is a critical factor. The rate of exchange is generally minimized at a pH of approximately 2.5-3.[1][2][3] The exchange rate increases significantly in both acidic and, especially, basic conditions.[1]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[4] It has been observed that the back-exchange rate can decrease approximately 3-fold for every 10-degree decrease in temperature.[4]
-
Solvent Composition: Protic solvents, such as water and methanol, contain exchangeable protons and can facilitate the loss of deuterium from the standard.[1] Aprotic solvents are generally preferred for reconstituting and storing deuterated standards.
-
Position of the Deuterium Label: The stability of a deuterium label is highly dependent on its position within the molecule. Deuterium atoms attached to heteroatoms (e.g., -OH, -NH, -SH) are highly susceptible to exchange. Deuteriums on carbon atoms adjacent to carbonyl groups can also be labile under certain conditions.[1]
Q3: How should I properly store and handle my deuterated standards to ensure their stability?
Proper storage and handling are crucial for maintaining the integrity of deuterated standards. Here are some best practices:
-
Storage Temperature: For long-term storage, it is generally recommended to store deuterated standards at -20°C or below. For short-term storage, refrigeration at 2-8°C is often sufficient. Always refer to the manufacturer's certificate of analysis for specific recommendations.
-
Solvent Choice: Use high-purity aprotic solvents like acetonitrile or anhydrous methanol for preparing stock solutions. Avoid aqueous solutions, especially those with acidic or basic pH.
-
Atmosphere: Handle and store deuterated compounds under an inert atmosphere, such as dry nitrogen or argon, to prevent exposure to atmospheric moisture.
-
Light Protection: Store standards in amber vials or in the dark to protect them from light-induced degradation.
-
Working Solutions: Prepare working solutions fresh whenever possible. If they need to be stored, their stability under the storage conditions should be thoroughly validated.
Q4: When should I consider using a ¹³C- or ¹⁵N-labeled standard instead of a deuterated one?
While deuterated standards are often more cost-effective, ¹³C- or ¹⁵N-labeled standards offer greater stability as they are not susceptible to isotopic exchange. Consider using these alternatives in the following situations:
-
When developing highly accurate and precise quantitative assays.
-
When the deuterated standard has labels in known exchange-prone positions.
-
When your experimental conditions (e.g., high pH, high temperature) are known to promote H/D exchange.
-
When you observe significant back-exchange with your deuterated standard that cannot be mitigated by optimizing experimental conditions.
Troubleshooting Guides
Problem 1: I am observing a decreasing signal for my deuterated internal standard over time in my sample queue.
This is a classic symptom of isotopic exchange occurring in the autosampler.
Troubleshooting Workflow for Decreasing Internal Standard Signal
Caption: Troubleshooting workflow for a decreasing deuterated internal standard signal.
Corrective Actions:
-
Reduce Autosampler Temperature: If possible, cool the autosampler to 4°C or lower to slow down the exchange rate.
-
Minimize Residence Time: Rearrange your sample queue to minimize the time samples containing the deuterated standard sit in the autosampler before injection.
-
Solvent/Matrix Evaluation: Ensure your sample is in a solvent that minimizes exchange. If the sample is in an aqueous matrix, check the pH and adjust it to be closer to the range of pH 2.5-3 if compatible with your analyte's stability.
Problem 2: My calibration curve is non-linear, and I suspect isotopic exchange.
Non-linearity can be caused by isotopic exchange, especially if the exchange is concentration-dependent or if there is significant back-exchange of the internal standard to the unlabeled analyte.
Decision Tree for Non-Linear Calibration Curve
Caption: Decision tree for troubleshooting a non-linear calibration curve.
Quantitative Data Summary
The following tables provide an overview of the impact of pH and temperature on the rate of isotopic exchange. The data is illustrative and the actual rate of exchange is compound-specific.
Table 1: Influence of pH on the Relative Rate of Isotopic Exchange
| pH | Relative Exchange Rate (Normalized to pH 7.0) |
| 2.5 | ~0.00003 |
| 4.0 | ~0.001 |
| 5.5 | ~0.03 |
| 7.0 | 1 |
| 8.5 | ~30 |
| 10.0 | ~1000 |
This table is based on the principle that the rate of exchange for amide protons is at a minimum around pH 2.5 and increases by approximately a factor of 10 for each pH unit increase above this minimum.[1][2][3][5]
Table 2: Influence of Temperature on the Relative Rate of Isotopic Exchange
| Temperature (°C) | Relative Exchange Rate (Normalized to 25°C) |
| 4 | ~0.1 |
| 25 | 1 |
| 37 | ~2.5 |
| 50 | ~7 |
This table is based on the observation that the rate of chemical reactions, including isotopic exchange, generally doubles or triples with every 10°C increase in temperature.[4]
Experimental Protocols
Protocol 1: Assessment of Deuterated Standard Stability in Solution
Objective: To evaluate the stability of a deuterated internal standard in various solvents and at different temperatures over time.
Materials:
-
Deuterated internal standard stock solution
-
Solvents to be tested (e.g., mobile phase, reconstitution solvent, water)
-
LC-MS system
-
Calibrated pipettes and vials
Methodology:
-
Sample Preparation:
-
Prepare a solution of the deuterated internal standard in the solvent to be tested at a concentration relevant to your analytical method.
-
Divide the solution into multiple aliquots in separate vials.
-
Prepare a "Time Zero" (T=0) sample by immediately adding an equal volume of a quenching solution (e.g., ice-cold acetonitrile with 0.1% formic acid) to one of the aliquots. Store this sample at -20°C or colder until analysis.
-
-
Incubation:
-
Incubate the remaining aliquots at the desired temperatures (e.g., 4°C, room temperature, 37°C).
-
-
Time-Point Sampling:
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot from each incubation temperature.
-
Immediately quench the reaction as described in step 1 and store the sample at -20°C or colder.
-
-
LC-MS Analysis:
-
Analyze all the collected samples (T=0 and all incubated time points) by LC-MS.
-
Monitor the peak area of the deuterated internal standard and also the mass channel of the corresponding unlabeled analyte.
-
-
Data Analysis:
-
Calculate the percentage of the remaining deuterated internal standard at each time point relative to the T=0 sample.
-
Plot the percentage of remaining standard versus time for each condition.
-
Monitor for any increase in the peak area of the unlabeled analyte, which would indicate back-exchange.
-
Experimental Workflow for Stability Assessment
Caption: Experimental workflow for assessing the stability of a deuterated internal standard.
References
- 1. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 3. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput hydrogen deuterium exchange mass spectrometry (HDX-MS) coupled with subzero-temperature ultrahigh pressure liquid chromatography (UPLC) separation for complex sample analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrogen–Deuterium Exchange and Mass Spectrometry Reveal the pH-Dependent Conformational Changes of Diphtheria Toxin T Domain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Matrix Effects with Ibuprofen Carboxylic Acid-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the analysis of Ibuprofen's major metabolite, carboxyibuprofen, using its stable isotope-labeled internal standard, Ibuprofen carboxylic acid-d3.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound in my assay?
A1: this compound is a stable isotope-labeled internal standard (SIL-IS). Its primary purpose is to compensate for variability in the analytical method, most notably the matrix effects.[1][2] Since this compound is structurally and chemically almost identical to the analyte of interest (carboxyibuprofen), it is expected to behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer.[3] This co-eluting behavior helps to correct for signal suppression or enhancement caused by interfering components in the sample matrix, thereby improving the accuracy and precision of quantification.[4]
Q2: I am observing significant ion suppression for carboxyibuprofen even with the use of this compound. What are the possible causes?
A2: While a SIL-IS is the gold standard for mitigating matrix effects, several factors can lead to persistent ion suppression:
-
Poor Chromatographic Resolution: If the analyte and SIL-IS do not perfectly co-elute, they may be affected differently by matrix interferences at the ion source.[3][4]
-
High Concentration of Co-eluting Matrix Components: The sheer abundance of interfering substances, such as phospholipids in plasma, can overwhelm the ionization source, affecting both the analyte and the internal standard.
-
Sub-optimal Sample Preparation: Inefficient removal of matrix components during sample extraction can lead to significant ion suppression.
-
Ionization Source Saturation: High concentrations of the analyte or matrix components can lead to a non-linear response in the mass spectrometer.
Q3: How can I quantitatively assess the extent of matrix effects in my carboxyibuprofen assay?
A3: The most accepted method is the post-extraction spike experiment.[5] This involves comparing the response of the analyte in a clean solvent to its response in an extracted blank matrix. This allows for the calculation of the Matrix Factor (MF), which quantifies the degree of ion suppression or enhancement. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
Q4: What are the initial steps I should take to troubleshoot and minimize matrix effects?
A4: A systematic approach is recommended:
-
Optimize Sample Preparation: Improve the clean-up procedure to remove more interfering matrix components. Consider switching from protein precipitation to more selective techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[6]
-
Enhance Chromatographic Separation: Adjust the mobile phase gradient, change the column chemistry, or modify the flow rate to better separate carboxyibuprofen from matrix interferences.[6]
-
Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of matrix components entering the mass spectrometer.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in analyte/IS ratio across different sample lots. | Relative matrix effects are present, where different sources of the same biological matrix cause varying degrees of ion suppression/enhancement. | Evaluate matrix effects across multiple lots of blank matrix during method validation. If variability is high, further optimization of sample clean-up and chromatography is necessary. |
| Analyte and IS peaks are not perfectly co-eluting. | The deuterium isotope effect can sometimes lead to slight chromatographic separation of the analyte and the SIL-IS.[4] | Adjust chromatographic conditions (e.g., gradient, temperature) to achieve complete co-elution. A less efficient column might paradoxically improve co-elution and, therefore, compensation.[3] |
| Low recovery of carboxyibuprofen after sample preparation. | The chosen extraction method (e.g., LLE, SPE) may not be optimal for this analyte. | Re-evaluate the extraction solvent, pH, and sorbent material to improve the recovery of carboxyibuprofen. |
| Signal intensity for both analyte and IS is low in all samples. | Severe ion suppression is occurring, or there may be an issue with the instrument settings. | First, confirm the mass spectrometer is functioning correctly with a neat standard solution. Then, proceed with troubleshooting matrix effects, starting with improving sample clean-up. |
Experimental Protocols
Protocol for Quantitative Assessment of Matrix Effects
This protocol describes the post-extraction spike method to determine the matrix factor (MF) for carboxyibuprofen.
1. Preparation of Sample Sets:
-
Set 1 (Neat Solution): Prepare a solution of carboxyibuprofen and this compound in the final reconstitution solvent at low, medium, and high quality control (QC) concentrations.
-
Set 2 (Post-Extraction Spike): Take at least six different lots of blank biological matrix (e.g., plasma, urine). Perform the complete sample extraction procedure. Spike the extracted blank matrix with carboxyibuprofen and this compound to the same low, medium, and high QC concentrations as in Set 1.
-
Set 3 (Pre-Extraction Spike): Spike the blank biological matrix with carboxyibuprofen and this compound at the same QC concentrations before the extraction procedure. This set is used to determine extraction recovery.
2. LC-MS/MS Analysis:
-
Analyze all three sets of samples using the developed LC-MS/MS method.
3. Data Analysis and Calculations:
-
Calculate the mean peak area for the analyte and IS in each set.
-
Matrix Factor (MF):
-
MF = (Mean peak area of analyte in Set 2) / (Mean peak area of analyte in Set 1)
-
An MF of 1.0 indicates no matrix effect. An MF < 1.0 indicates ion suppression, and an MF > 1.0 indicates ion enhancement. The acceptable range is typically 0.85 to 1.15.
-
-
Extraction Recovery (RE):
-
RE (%) = [(Mean peak area of analyte in Set 3) / (Mean peak area of analyte in Set 2)] x 100
-
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (Analyte/IS peak area ratio in Set 2) / (Analyte/IS peak area ratio in Set 1)
-
This value should be close to 1.0, indicating that the internal standard is effectively compensating for the matrix effect.
-
Quantitative Data Summary
The following table presents illustrative data from a matrix effect assessment experiment for carboxyibuprofen in human plasma.
| QC Level | Mean Analyte Peak Area (Set 1 - Neat) | Mean Analyte Peak Area (Set 2 - Post-Extraction Spike) | Matrix Factor (MF) | Mean IS Peak Area (Set 1 - Neat) | Mean IS Peak Area (Set 2 - Post-Extraction Spike) | IS Matrix Factor | IS-Normalized Matrix Factor |
| Low | 150,000 | 112,500 | 0.75 | 300,000 | 228,000 | 0.76 | 0.99 |
| Medium | 750,000 | 570,000 | 0.76 | 305,000 | 231,800 | 0.76 | 1.00 |
| High | 1,500,000 | 1,155,000 | 0.77 | 298,000 | 229,460 | 0.77 | 1.00 |
Interpretation: The data indicates significant ion suppression for both the analyte and the internal standard (MF ≈ 0.75-0.77). However, the IS-Normalized Matrix Factor is close to 1.0, demonstrating that this compound effectively tracks and compensates for the observed matrix effects.
Visualizations
Experimental Workflow for Matrix Effect Assessment
Caption: Workflow for assessing and addressing matrix effects.
Logical Relationship for Troubleshooting Ion Suppression
References
Technical Support Center: Optimizing LC Gradient for Ibuprofen and d3-Metabolite Co-elution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of ibuprofen and its deuterated (d3) metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the common metabolites of ibuprofen I should consider in my analysis?
A1: The primary metabolites of ibuprofen found in biological matrices like plasma and urine are hydroxylated and carboxylated derivatives. The major metabolites include 2-hydroxyibuprofen (2-OH IBU), 1-hydroxyibuprofen (1-OH IBU), and carboxyibuprofen (CBX IBU).[1] When referring to a "d3-metabolite," it is typically a deuterated internal standard of one of these major metabolites, used for accurate quantification via mass spectrometry.
Q2: Why is the pH of the mobile phase critical for the analysis of ibuprofen and its metabolites?
A2: Ibuprofen and its metabolites are acidic compounds. The pH of the mobile phase dictates their ionization state.[2][3] At a pH above their pKa, they will be ionized (negatively charged), and at a pH below their pKa, they will be in their neutral form. For reversed-phase chromatography on a C18 column, it is generally recommended to set the mobile phase pH at least 2 units below the pKa of the analytes.[1] This suppresses the ionization of the carboxylic acid groups, leading to better retention, improved peak shape, and reduced tailing.[1][4]
Q3: My ibuprofen and d3-ibuprofen internal standard are co-eluting perfectly. Is this a problem?
A3: For a stable isotope-labeled internal standard like d3-ibuprofen, co-elution with the unlabeled analyte (ibuprofen) is generally expected and desired. Since they are detected by their mass-to-charge ratio (m/z) in a mass spectrometer, chromatographic separation is not necessary. The purpose of the internal standard is to correct for variations in sample preparation and matrix effects during ionization, which are best compensated for when the analyte and internal standard experience the same chromatographic conditions.
Q4: I'm observing peak tailing for my carboxyibuprofen peak. What are the likely causes and solutions?
A4: Peak tailing for acidic compounds like carboxyibuprofen is a common issue in reversed-phase HPLC.[5] The primary causes include:
-
Secondary interactions with residual silanols: The silica backbone of C18 columns has silanol groups (-Si-OH) that can be acidic and interact with the ionized form of your analyte, causing tailing.
-
Insufficiently buffered mobile phase: If the pH is not stable across the peak, it can lead to a mixed population of ionized and neutral analyte molecules, resulting in a distorted peak shape.
-
Column overload: Injecting too much sample can saturate the stationary phase.
To resolve this, you can:
-
Lower the mobile phase pH: Add a small amount of an acid like formic acid or acetic acid (typically 0.1%) to your aqueous mobile phase to ensure the carboxyibuprofen is in its neutral form.[1]
-
Increase buffer concentration: If using a buffer, ensure its concentration is sufficient (e.g., 10-25 mM) to maintain a constant pH.
-
Use a highly deactivated column: Modern columns are often "end-capped" to reduce the number of free silanol groups.
-
Reduce sample concentration: Dilute your sample to see if the peak shape improves.[6]
Troubleshooting Guide
Issue 1: Poor Resolution Between Ibuprofen and its Metabolites
If you are struggling to separate ibuprofen from its more polar metabolites (e.g., 2-hydroxyibuprofen), consider the following troubleshooting steps.
| Potential Cause | Recommended Solution |
| Inappropriate Gradient Slope | If peaks are eluting too close together, flatten the gradient. A shallower gradient provides more time for the components to interact with the stationary phase, improving separation.[7] |
| Incorrect Organic Modifier | The choice of organic solvent can affect selectivity. If you are using acetonitrile, try methanol, or vice versa. Their different properties can alter the elution order and resolution of your analytes. |
| Mobile Phase pH Not Optimal | While a low pH is generally good for peak shape, slight adjustments can alter the retention times of your analytes to varying degrees, potentially improving resolution. Experiment with small changes in the acid concentration. |
| Column Chemistry | If optimizing the mobile phase doesn't work, the column chemistry may not be suitable for the separation. Consider trying a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity for aromatic and polar compounds.[5] |
Issue 2: Peak Splitting or Shoulders
Peak splitting can be indicative of several underlying problems in your LC system or method.
| Potential Cause | Recommended Solution |
| Co-elution of an Interfering Compound | What appears to be a split peak could be two distinct compounds eluting very closely.[5] Use a mass spectrometer to check the purity of the peak across its width. If it's an interference, you will need to improve the chromatographic resolution (see Issue 1). |
| Sample Solvent Incompatibility | If your sample is dissolved in a much stronger solvent than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.[8] |
| Clogged Column Frit or Column Void | A blockage at the column inlet can distort the peak shape. Try back-flushing the column (if the manufacturer's instructions permit) or replacing the column. Using a guard column can help prevent this.[6] |
| Mobile Phase pH is Close to Analyte pKa | If the mobile phase pH is very close to the pKa of an analyte, it can exist in both ionized and non-ionized forms, leading to peak splitting. Ensure the pH is at least 2 units away from the pKa.[9] |
Experimental Protocols
Below are example starting conditions for the analysis of ibuprofen and its metabolites by LC-MS/MS. These should be optimized for your specific instrument and application.
Protocol 1: General Purpose Screening Method
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 2.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MS/MS Transitions | Ibuprofen: m/z 205.1 -> 161.1; d3-Ibuprofen: m/z 208.1 -> 164.1; 2-Hydroxyibuprofen: m/z 221.1 -> 177.1; Carboxyibuprofen: m/z 249.1 -> 205.1 |
Note: The MS/MS transitions are examples and should be optimized for your specific instrument.
Visualizations
Ibuprofen Metabolism Pathway
Caption: Major metabolic pathways of ibuprofen.
LC Troubleshooting Workflow for Co-elution
Caption: A logical workflow for troubleshooting co-elution issues.
References
- 1. biotage.com [biotage.com]
- 2. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 3. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uhplcs.com [uhplcs.com]
- 5. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Preventing back-exchange of deuterium in Ibuprofen carboxylic acid-d3
This center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the back-exchange of deuterium in Ibuprofen carboxylic acid-d3. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work, ensuring the isotopic stability of your standards.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a problem for Ibuprofen-d3 analysis?
A1: Deuterium back-exchange is a chemical reaction where a deuterium atom on your Ibuprofen-d3 molecule is swapped with a hydrogen atom (proton) from the surrounding environment.[1][2] This is particularly problematic for the deuterium on the carboxylic acid group (-COOD), which is highly susceptible to exchange with protons from solvents like water, methanol, or atmospheric moisture.[1][2] This process compromises the isotopic purity of your standard, leading to inaccurate and unreliable quantification in analytical methods like LC-MS.[1][3]
Q2: Which deuterium labels on an Ibuprofen molecule are most susceptible to back-exchange?
A2: Deuterium atoms attached to heteroatoms, such as the oxygen in the carboxylic acid group of Ibuprofen, are the most susceptible to exchange.[2] Deuterium labels on the carbon backbone, like those on the methyl group (d3) of Ibuprofen, are generally stable and not prone to exchange under typical analytical conditions.[3][4]
Q3: What are the ideal storage conditions for this compound to prevent back-exchange?
A3: To maintain isotopic purity, Ibuprofen-d3 should be stored in cool, dry conditions, protected from light and moisture.[1] For solid forms, storage at -20°C or colder in a desiccator is recommended.[5] Solutions should be prepared in a high-purity aprotic solvent (e.g., acetonitrile) and stored in tightly sealed amber vials with PTFE-lined caps at low temperatures (2-8°C or -20°C).[1][5]
Q4: What are the best solvents for preparing and storing Ibuprofen-d3 solutions?
A4: High-purity aprotic solvents are strongly recommended. These include acetonitrile, dioxane, and tetrahydrofuran.[2] Protic solvents like water, methanol, and ethanol should be avoided as they are sources of protons that can readily exchange with the deuterium on the carboxylic acid.[1][5] If an aqueous solution is absolutely necessary, use D₂O-based buffers to minimize back-exchange.[2]
Q5: How can I verify the isotopic purity of my Ibuprofen-d3 standard?
A5: The isotopic purity should be verified upon receipt and periodically thereafter. High-Resolution Mass Spectrometry (HRMS) is a powerful technique to determine isotopic enrichment by analyzing the distribution of isotopologues. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the position and assess the purity of the deuterium labels.[5]
Troubleshooting Guide: Loss of Deuterium Label
This guide addresses specific issues related to deuterium back-exchange that you may encounter during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Drifting or inconsistent internal standard signal in LC-MS analysis. | 1. Deuterium exchange with protic mobile phase. 2. Atmospheric moisture contamination. 3. Suboptimal pH of the mobile phase. | 1. Use aprotic solvents for sample preparation and consider D₂O-based mobile phases if feasible. [2]2. Handle standards in a dry, inert atmosphere (e.g., glove box or under nitrogen). [1] Use thoroughly dried glassware.[1][6]3. Maintain mobile phase pH in the acidic range (ideally pH 2.5-3.0) to minimize the exchange rate. [2] |
| Appearance of a significant unlabeled Ibuprofen peak when analyzing the d3 standard. | 1. Back-exchange during sample preparation or storage. 2. Contamination of the standard. | 1. Review handling and storage procedures. Ensure all solvents are aprotic and dry. [1][5] Prepare fresh solutions and analyze immediately.2. Verify the purity of the standard with HRMS or NMR. [5] Analyze the standard solution by itself to check for the presence of the unlabeled analyte.[3] |
| Poor reproducibility of quantitative results. | 1. Variable rates of back-exchange between samples. 2. Inconsistent sample handling procedures. | 1. Strictly control temperature and time for all sample preparation steps. Maintain low temperatures (0°C or below) throughout the workflow.[7]2. Develop and adhere to a detailed Standard Operating Procedure (SOP) for sample preparation. [7] |
Experimental Protocols
Protocol 1: Preparation of Ibuprofen-d3 Stock Solution
This protocol outlines the general steps for preparing a stock solution from solid Ibuprofen-d3 while minimizing the risk of back-exchange.
-
Acclimatization: Remove the sealed container of the deuterated standard from its storage location (e.g., freezer) and allow it to warm to ambient laboratory temperature for at least 30 minutes. This crucial step prevents atmospheric moisture from condensing on the cold solid.[1]
-
Inert Atmosphere: Perform all subsequent steps in a glove box or under a gentle stream of dry, inert gas (e.g., nitrogen or argon).[1]
-
Weighing: Carefully open the container and accurately weigh the desired mass of the standard using a calibrated analytical balance.
-
Dissolution: Dissolve the solid in a Class A volumetric flask using a high-purity, anhydrous aprotic solvent such as acetonitrile.
-
Dilution to Volume: Once the solid is fully dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Mixing & Storage: Cap the flask securely and mix the solution thoroughly. Transfer the stock solution to a clean, dry, and clearly labeled amber vial with a PTFE-lined cap. Store the solution under the recommended conditions (e.g., -20°C). It is advisable to prepare smaller aliquots for daily use to avoid repeated warming and cooling of the main stock.[1]
Protocol 2: Minimizing Back-Exchange During LC-MS Sample Analysis
This protocol is designed for analyzing Ibuprofen-d3 while minimizing deuterium loss during the analytical run.
-
Key Principle: The rate of H/D exchange is significantly slowed by maintaining a low pH and low temperature.[2][8]
-
Sample Preparation:
-
Perform the final dilution of the sample in an aprotic solvent (e.g., acetonitrile).
-
If an aqueous mobile phase is used, ensure it is acidified to a pH of approximately 2.5-3.0 with an appropriate acid like formic acid.[2]
-
-
LC System Configuration:
-
Mass Spectrometry:
-
Configure the mass spectrometer to monitor for both the deuterated Ibuprofen-d3 and the potential unlabeled analogue to assess the extent of any back-exchange in real-time.[2]
-
Data & Visualizations
Table 1: Factors Influencing Deuterium Back-Exchange Rate
| Factor | Impact on Back-Exchange Rate | Recommendation for Ibuprofen-d3 (Carboxylic Acid Label) |
| pH | Catalyzed by both acid and base. The minimum rate is observed around pH 2.5.[2][7] | Maintain sample and mobile phase pH between 2.5 and 3.0. |
| Temperature | The rate increases significantly with higher temperatures.[2][7] | Maintain all solutions and instrument components (autosampler, column) at low temperatures (e.g., 0°C).[7][8] |
| Solvent | Protic solvents (H₂O, MeOH, EtOH) provide a source of protons, accelerating exchange.[1] | Use aprotic solvents (Acetonitrile, THF, Dioxane) whenever possible. If aqueous media is required, use D₂O.[2] |
| Time | The longer the exposure to a protic environment, the greater the extent of exchange.[7] | Minimize sample preparation time and the duration of LC runs.[7] |
Diagrams
Caption: Workflow to minimize deuterium back-exchange.
Caption: Mechanism of deuterium back-exchange on the carboxylic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Bioanalysis with Deuterated Internal Standards
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and answer frequently asked questions to help you improve the accuracy and robustness of your bioanalytical methods using deuterated internal standards.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using a deuterated internal standard in LC-MS bioanalysis?
Deuterated internal standards (IS) are considered the gold standard in quantitative bioanalysis for several key reasons[1][2]:
-
Correction for Variability: An ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, with deuterated standards being the most common. By measuring the ratio of the analyte's response to the IS's response, variations introduced during the analytical process can be effectively normalized[1].
-
Similar Physicochemical Properties: Since they are chemically almost identical to the analyte, deuterated internal standards co-elute and exhibit nearly identical behavior during sample extraction, ionization, and chromatographic separation[2][3]. This ensures that both compounds experience similar matrix effects, leading to more accurate and precise quantification[1][3].
-
Improved Assay Robustness: The use of deuterated internal standards can lead to more robust and high-throughput bioanalytical methods by reducing rejection rates[4].
Q2: What are the most common issues encountered when using deuterated internal standards?
While highly effective, several challenges can arise when using deuterated internal standards. These include:
-
Isotopic Exchange: The deuterium atoms on the internal standard can be replaced by hydrogen atoms from the surrounding environment (e.g., solvent or sample matrix)[5][6]. This is more likely to occur if the deuterium labels are in chemically labile positions, such as on heteroatoms (-OH, -NH) or on carbons adjacent to carbonyl groups[6].
-
Chromatographic Shift: Deuterated compounds can sometimes exhibit slightly different retention times compared to their non-deuterated counterparts, a phenomenon known as the "isotope effect"[3][5][6]. This can lead to differential matrix effects where the analyte and the internal standard are exposed to varying levels of ion suppression or enhancement[6].
-
Differential Matrix Effects: Even with co-elution, the analyte and the deuterated internal standard may experience different degrees of ion suppression or enhancement from matrix components[5][6].
-
Purity Issues: The presence of unlabeled analyte or other impurities in the deuterated internal standard can compromise the accuracy of the results[5].
-
Isotopic Contribution (Crosstalk): Naturally occurring isotopes of the analyte can sometimes contribute to the signal of the internal standard, especially for compounds with higher molecular weights or those containing elements with rich isotopic distributions (e.g., Cl, Br)[7]. This can lead to non-linear calibration curves[7].
Q3: How do I choose an appropriate deuterated internal standard?
Several factors should be considered when selecting a deuterated internal standard:
-
Stability of the Label: Ensure that the deuterium labels are placed in chemically stable, non-exchangeable positions on the molecule to prevent isotopic exchange[6][8]. It is advisable to avoid placing labels on heteroatoms like oxygen or nitrogen[8].
-
Degree of Deuteration: The mass difference between the analyte and the internal standard should be sufficient to prevent spectral overlap from the natural isotopic abundance of the analyte[4]. A mass difference of 4-5 Da is often recommended[9].
-
Isotopic and Chemical Purity: High isotopic (≥98%) and chemical purity (>99%) are crucial for accurate results[6]. Always request a certificate of analysis from the supplier that specifies these purities[6].
Troubleshooting Guides
Guide 1: Investigating Inaccurate or Inconsistent Quantitative Results
If you are experiencing inaccurate or inconsistent results despite using a deuterated internal standard, follow this troubleshooting workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Ibuprofen Carboxylic Acid-d3
Welcome to the technical support center for Ibuprofen Carboxylic Acid-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common pitfalls and troubleshooting strategies associated with the use of this deuterated internal standard in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is the deuterium-labeled form of carboxy-ibuprofen, a major metabolite of Ibuprofen.[1][2] Its primary application is as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays to determine the concentration of Ibuprofen and its metabolites in biological samples.[3]
Q2: What are the recommended purity levels for this compound to ensure accurate results?
A2: For reliable and reproducible quantitative analysis, high purity of the internal standard is crucial. General recommendations are:
-
Chemical Purity: >95% (as determined by HPLC).[1]
-
Isotopic Enrichment: ≥98%.
It is essential to obtain a Certificate of Analysis (CoA) from the supplier that specifies both the chemical and isotopic purity.
Q3: What are the main types of impurities in deuterated internal standards like this compound?
A3: Deuterated internal standards can contain two main types of impurities:
-
Chemical Impurities: These are any chemical species that are not the intended deuterated compound, such as residual starting materials or byproducts from synthesis.
-
Isotopic Impurities: These are molecules with the same chemical formula but a different isotopic composition. The most common isotopic impurity is the unlabeled (d0) analogue of the analyte.
Q4: How can impurities in my this compound internal standard affect my analytical results?
A4: Impurities can significantly impact the accuracy of your results. Key issues include:
-
Overestimation of the Analyte: The presence of the unlabeled analyte as an impurity will contribute to the analyte's signal, leading to an overestimation of its concentration. This is particularly problematic at the lower limit of quantification (LLOQ).
-
Non-Linear Calibration Curves: Isotopic interference between the analyte and the internal standard can lead to non-linear calibration curves.
-
Inaccurate Quantification: Chemical impurities will result in a lower actual concentration of the internal standard than the nominal concentration, leading to inaccurate calculations.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with this compound.
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results are inconsistent despite using this compound as an internal standard. What could be the problem?
Answer: Inaccurate or inconsistent results can stem from several factors. The most common culprits are a lack of co-elution, isotopic or chemical impurities, isotopic exchange, or differential matrix effects.
Troubleshooting Workflow for Inaccurate Results
Caption: A logical workflow for troubleshooting inaccurate quantitative results.
Issue 2: Isotopic Exchange (Back-Exchange)
Question: I suspect my this compound is losing its deuterium label. How can I confirm and prevent this?
Answer: Isotopic exchange, or back-exchange, can occur when deuterium atoms on the internal standard are replaced by protons from the solvent or sample matrix. This is more likely to happen under certain conditions.
-
Label Position: Deuterium atoms on carbons adjacent to a carbonyl group (like in this compound) can be susceptible to exchange under certain pH and temperature conditions.
-
pH of the Solution: Storing or analyzing deuterated compounds in highly acidic or basic solutions can catalyze the exchange. The rate of hydrogen-deuterium exchange is often at its minimum between pH 2 and 3.
Recommended Actions:
-
Use deuterated solvents for sample preparation and mobile phases where feasible.
-
Minimize the time between sample preparation and analysis.
-
Avoid prolonged exposure to highly acidic or basic conditions.
-
Conduct a pH stability study to determine the optimal pH range for your compound.
Issue 3: Poor Peak Shape or Resolution
Question: I'm observing poor peak shape or the analyte and internal standard are not co-eluting perfectly. What should I do?
Answer: Poor chromatography can lead to inaccurate integration and quantification.
-
Optimize Mobile Phase: Adjust the organic solvent composition, gradient slope, and pH of the aqueous phase. For carboxylic acids like this compound, a mobile phase with a slightly acidic pH (e.g., using formic or acetic acid) is often used to ensure the analytes are in their protonated form, which generally results in better peak shape on reverse-phase columns.
-
Column Selection: Ensure you are using an appropriate column. A C18 column is commonly used for Ibuprofen analysis.
-
Sample Solvent: Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase to avoid peak distortion.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₃D₃O₄ |
| Molecular Weight | 239.28 g/mol [2] |
| CAS Number | 1216505-29-1[1] |
| Purity (HPLC) | >95%[1] |
| Storage Temperature | -20°C[1] |
Table 2: Solubility of Ibuprofen (as a proxy for this compound)
| Solvent | Solubility |
| Ethanol | >60 mg/mL |
| DMSO | >50 mg/mL |
| Dimethylformamide (DMF) | >45 mg/mL |
| PBS (pH 7.2) | ~2 mg/mL |
Note: Data for Ibuprofen is used as a close approximation for this compound due to their structural similarity.
Experimental Protocols
Protocol 1: Generic LC-MS/MS Method for Ibuprofen Analysis
This protocol provides a general framework. Optimization for specific instrumentation and matrices is recommended.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 300 µL of acetonitrile containing this compound at the desired concentration.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Chromatographic Conditions
-
Column: C18, 2.1 x 50 mm, 2.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 90% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ibuprofen: m/z 205.1 → 161.1
-
This compound: To be determined empirically based on the specific structure, but would be approximately m/z 238.1 → [fragment ion]
-
Experimental Workflow for LC-MS/MS Analysis
Caption: A typical workflow for quantitative analysis using this compound.
Mandatory Visualization
Ibuprofen's Mechanism of Action: The Cyclooxygenase Pathway
Ibuprofen exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes (both COX-1 and COX-2). This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.
Caption: Inhibition of COX enzymes by Ibuprofen blocks prostaglandin synthesis.
References
Technical Support Center: Managing Differential Matrix Effects in Plasma Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions regarding the management and mitigation of differential matrix effects in plasma samples during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is the "matrix effect" in the LC-MS/MS analysis of plasma samples?
The matrix effect is the alteration of a target analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In plasma, these interfering components can include phospholipids, salts, proteins, and anticoagulants.[1][4] This interference can lead to either ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal).[1][2] Ultimately, the matrix effect compromises the accuracy, precision, and sensitivity of quantitative results.[1][5]
Q2: Why are plasma samples particularly challenging when it comes to matrix effects?
Plasma is a complex biological matrix containing high concentrations of proteins, lipids (especially phospholipids), salts, and other endogenous substances.[1][5][6] During sample preparation, these components can be co-extracted with the analyte of interest. If they co-elute during chromatographic separation, they can compete with the analyte for ionization in the mass spectrometer's source, leading to significant and variable matrix effects.[1] Phospholipids are notoriously problematic as they are a major component of cell membranes, often co-extract with analytes, and can build up on LC columns, leading to irreproducible results.[7]
Q3: How can I detect and assess matrix effects in my plasma samples?
There are two primary methods to assess matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method helps identify at what points during the chromatographic run ion suppression or enhancement occurs.[6][8][9] A standard solution of the analyte is continuously infused into the mass spectrometer while a blank, extracted plasma sample is injected. Dips or peaks in the baseline signal indicate the presence of interfering components.[8][9][10]
-
Quantitative Assessment (Post-Extraction Spike): This is the most common method for quantifying the matrix effect.[1][6] It involves comparing the analyte's signal in a blank plasma sample that has been extracted and then spiked with the analyte to the signal of the analyte in a pure solvent (neat solution).[1][9][11] The result is expressed as the Matrix Factor (MF).
Q4: What is a Matrix Factor (MF) and how is it calculated?
The Matrix Factor (MF) is a quantitative measure of the degree of ion suppression or enhancement.[8] It is calculated using the following formula:
MF = (Peak Area of Analyte in Post-Extraction Spiked Sample) / (Peak Area of Analyte in Neat Solution)
-
MF < 1: Indicates ion suppression.
-
MF > 1: Indicates ion enhancement.
-
MF = 1: Indicates no matrix effect.[8]
For a robust assessment, this should be performed using at least six different lots of blank plasma to evaluate the variability of the matrix effect.[1][8]
Q5: How does a stable isotope-labeled internal standard (SIL-IS) help manage matrix effects?
A stable isotope-labeled internal standard (SIL-IS), such as a deuterated version of the analyte, is the preferred tool for compensating for matrix effects.[1] An ideal SIL-IS is chemically identical to the analyte, meaning it has the same extraction recovery, chromatographic retention time, and ionization response.[1] Because it co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement. By using the ratio of the analyte's peak area to the IS's peak area for quantification, the variability caused by the matrix effect is normalized, leading to more accurate and precise results.[1]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Problem 1: High variability in results between different plasma lots.
-
Possible Cause: Differential matrix effects. The composition of plasma can vary significantly between individuals or lots, leading to different degrees of ion suppression or enhancement for your analyte.
-
Recommended Actions:
-
Quantify the Variability: Calculate the IS-Normalized Matrix Factor across at least six lots of plasma (see Protocol 2). A high coefficient of variation (%CV) confirms lot-to-lot variability.[8]
-
Improve Sample Cleanup: The most effective way to combat matrix effects is to remove the interfering components before analysis.[6][12] Consider switching from a simple protein precipitation to a more rigorous sample preparation method.
-
Optimize Chromatography: Adjust the chromatographic gradient to better separate the analyte from the regions of matrix interference identified by post-column infusion.
-
Problem 2: My analyte signal is suppressed, but my SIL-IS signal is not (or vice-versa).
-
Possible Cause: This is a classic case of differential matrix effects where the analyte and the internal standard do not co-elute perfectly. A highly suppressive matrix component may be eluting at the exact retention time of one compound but not the other. This can sometimes occur if the deuterated standard has a slightly shifted retention time ("isotopic shift").[1]
-
Recommended Actions:
-
Confirm Co-elution: Carefully overlay the chromatograms of the analyte and the IS to ensure their retention times are identical.
-
Adjust Chromatography: If a retention time shift exists, modify the mobile phase or gradient to achieve perfect co-elution.[1]
-
Investigate with Post-Column Infusion: This technique can help pinpoint the specific regions of the chromatogram where ion suppression is occurring, providing clues for chromatographic optimization.[1]
-
Problem 3: Poor recovery of my analyte after sample preparation.
-
Possible Cause: The chosen sample preparation method may be unsuitable for your analyte's chemical properties, or the protocol may be inefficient.
-
Recommended Actions:
-
Optimize Extraction Protocol: For protein precipitation, ensure the solvent-to-plasma ratio is optimal (typically 3:1 or 4:1).[1] For LLE or SPE, re-evaluate the pH and solvent choices to maximize analyte recovery.
-
Switch Extraction Method: If optimization fails, the chosen method may be inappropriate. For example, LLE can have low recovery for polar analytes.[12] Consider switching to a different technique like Solid-Phase Extraction (SPE).
-
Data Presentation: Sample Preparation Method Comparison
The following table summarizes the general effectiveness of common sample preparation techniques for reducing matrix effects, particularly from phospholipids.
| Sample Preparation Method | Analyte Recovery | Phospholipid Removal | Overall Matrix Effect Reduction | Common Issues |
| Protein Precipitation (PPT) | Good to Excellent | Poor | Low to Moderate | Least effective for phospholipid removal; "dirty" extracts.[12] |
| Liquid-Liquid Extraction (LLE) | Variable (Poor for polar analytes) | Good to Excellent | Good | Can be labor-intensive; analyte recovery can be low.[12] |
| Solid-Phase Extraction (SPE) | Good to Excellent | Good to Excellent | Good to Excellent | Requires method development; can still have interferences.[6][12] |
| HybridSPE®-Phospholipid | Excellent | Excellent | Excellent | Specifically targets phospholipids for very clean extracts.[7][13] |
Experimental Protocols
Protocol 1: Protein Precipitation of Plasma Samples
This protocol describes a general method for removing the bulk of proteins from plasma samples prior to LC-MS/MS analysis.
-
Sample Preparation: Aliquot 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Spike the sample with the appropriate volume of your SIL-IS solution.
-
Precipitation: Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to plasma).[1]
-
Vortex: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein denaturation.[1]
-
Incubation (Optional): Incubate the samples at 4°C for 20 minutes to enhance protein precipitation.[1]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis, being cautious not to disturb the protein pellet.[1]
Protocol 2: Quantitative Assessment of Matrix Factor (Post-Extraction Spike Method)
This protocol details the steps to calculate the Matrix Factor and the IS-Normalized Matrix Factor.
-
Prepare Blank Extracts: Using at least six different lots of blank plasma, perform the full sample extraction procedure (e.g., Protocol 1).
-
Prepare Sample Sets:
-
Set A (Neat Solution): Spike the analyte and SIL-IS into the final reconstitution solvent (e.g., mobile phase) at low and high QC concentrations.
-
Set B (Post-Spike Matrix): Take the clean supernatant from the blank extracts (Step 1) and spike the analyte and SIL-IS to the same final concentrations as Set A.[1]
-
-
Analysis: Inject all samples from Set A and Set B into the LC-MS/MS system and record the peak areas for the analyte and the SIL-IS.
-
Calculations:
-
Matrix Factor (MF):
-
MF = (Mean Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)
-
-
IS-Normalized Matrix Factor:
-
IS-Normalized MF = ( (Analyte Area in Set B / IS Area in Set B) / (Analyte Area in Set A / IS Area in Set A) )
-
-
%CV of IS-Normalized MF: Calculate the coefficient of variation across the different plasma lots. A low %CV (e.g., <15%) demonstrates that the SIL-IS is effectively compensating for matrix variability.
-
Visualizations
Caption: Workflow for plasma sample analysis using a stable isotope-labeled internal standard (SIL-IS).
Caption: Troubleshooting flowchart for diagnosing and addressing matrix effect issues in plasma samples.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. selectscience.net [selectscience.net]
Technical Support Center: Stability of Ibuprofen Carboxylic Acid-d3 in Solution
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability testing of Ibuprofen carboxylic acid-d3 in solution. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution critical?
This compound is a deuterium-labeled version of a major metabolite of Ibuprofen. In research and development, it is commonly used as an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[1] Its stability in solution is paramount because any degradation or isotopic exchange can lead to inaccurate quantification of the target analyte, compromising the integrity of pharmacokinetic and metabolic studies.
Q2: What are the primary factors that influence the stability of this compound in solution?
The stability of drug-related compounds in solution is generally affected by several key factors:
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation.[2][3]
-
pH: The pH of the solution can significantly impact stability. Acidic or basic conditions can catalyze degradation reactions like hydrolysis and may also facilitate hydrogen-deuterium (H/D) exchange.[2][4] For Ibuprofen, which is a carboxylic acid, its solubility and stability are pH-dependent.[5]
-
Light: Exposure to light, especially UV light, can cause photodegradation.[3]
-
Solvent/Matrix: The composition of the solution, including the type of solvent and the presence of other substances (excipients, biological matrix components), can influence stability.[4]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[4]
Q3: How does deuteration generally affect the chemical stability of the molecule compared to its non-deuterated counterpart?
Deuteration can enhance the metabolic and chemical stability of a molecule.[2][6] This is due to the "kinetic isotope effect," where the carbon-deuterium (C-D) bond is stronger and more resistant to cleavage than a carbon-hydrogen (C-H) bond.[2][6] This increased bond strength can slow down degradation pathways, such as oxidation, that involve the breaking of that bond.[2] However, the overall stability still depends on the entire molecular structure and the specific experimental conditions.[2]
Q4: What are the recommended general storage conditions for solutions of deuterated compounds?
To maintain integrity, proper storage is crucial. General recommendations include:
-
Controlled Temperature: Many deuterated compounds in solution should be stored at low temperatures, such as refrigerated (2-8°C) or frozen (e.g., -20°C), to minimize degradation.[2][7][8]
-
Protection from Light: Use amber vials or store samples in the dark to prevent photostability issues.[3][9]
-
Appropriate pH: Maintain a neutral or near-neutral pH unless the specific experimental protocol requires otherwise.
-
Inert Atmosphere: For oxygen-sensitive compounds, purging the solution and vial headspace with an inert gas like nitrogen or argon can prevent oxidation.
Troubleshooting Guide
This guide addresses common issues encountered during the stability testing of this compound.
Issue 1: Loss of Isotopic Enrichment (H/D Exchange)
-
Symptoms: Mass spectrometry analysis reveals a lower-than-expected mass-to-charge ratio or a shift in the isotopic pattern over time. ²H-NMR might show a reduced deuterium signal.[2]
-
Possible Causes: Deuterium atoms are exchanging with hydrogen atoms from the solution. This is more likely to occur under acidic or basic conditions which can catalyze the exchange.[2][10]
-
Solutions:
-
pH Control: Buffer the solution to a neutral pH if possible. The stability of Ibuprofen itself is known to be affected by pH.[11][12]
-
Solvent Choice: If the protocol allows, consider using aprotic solvents which lack exchangeable protons.
-
Temperature: Store solutions at the lowest practical temperature to slow the rate of exchange.
-
Issue 2: Appearance of Unknown Peaks in Chromatograms
-
Symptoms: New peaks, not present at the initial time point, appear in HPLC, GC, or LC-MS chromatograms during the stability study.
-
Possible Causes: The compound is degrading into one or more new chemical entities. This can be due to hydrolysis, oxidation, or photolysis.[3][4][13]
-
Solutions:
-
Forced Degradation: Conduct forced degradation studies (e.g., exposure to strong acid, base, peroxide, heat, and light) to intentionally produce degradants.[13] This helps in identifying potential degradation pathways and ensuring the analytical method can separate these degradants from the parent compound.
-
Packaging and Storage: Ensure the compound is protected from light by using amber vials or light-blocking containers.[9] Store at reduced temperatures to minimize thermal degradation.[14][15] If oxidation is suspected, consider using antioxidants or purging with an inert gas.
-
Container Compatibility: Ensure the container material is not interacting with the solution, which could cause degradation or the appearance of extractables and leachables.[3][9]
-
Issue 3: Inconsistent or Poorly Reproducible Stability Data
-
Symptoms: High variability in the measured concentration of this compound across different time points or between replicate samples.
-
Possible Causes:
-
Analytical Method Variability: The analytical method may not be robust or validated for stability indication.[16]
-
Inconsistent Storage: Fluctuations in temperature or light exposure in the stability chamber can lead to variable degradation rates.[3][16]
-
Sample Preparation: Inconsistencies in sample handling, dilution, or extraction can introduce significant error.
-
-
Solutions:
-
Method Validation: Develop and validate a stability-indicating analytical method according to ICH guidelines. The method must be able to accurately quantify the analyte in the presence of its potential degradants.[13]
-
Environmental Control: Use qualified and monitored stability chambers to ensure consistent temperature and humidity.
-
Standard Operating Procedures (SOPs): Adhere strictly to SOPs for all sample preparation and analysis steps to minimize human error.
-
Data Presentation
Quantitative data from stability studies should be presented clearly to facilitate analysis and comparison.
Table 1: Example Stability of Non-Deuterated Ibuprofen in Intravenous Solutions
This table summarizes published data for non-deuterated Ibuprofen to provide a baseline for comparison.
| Concentration & Diluent | Container | Storage Temperature | Duration | Percent of Initial Concentration Remaining |
| 5 mg/mL (undiluted) | Glass Vial | 4°C | 14 days | >92%[17][18][19] |
| 2.5 mg/mL in 0.9% NaCl | Polypropylene Syringe | 4°C | 14 days | >92%[17][18][19] |
| 2.5 mg/mL in 5% Dextrose | Polypropylene Syringe | 4°C | 14 days | >92%[17][18][19] |
| 5 mg/mL (undiluted) | Glass Vial | 23°C | 24 hours (within 14-day period) | >90%[17][18] |
Table 2: Hypothetical Stability Data for this compound (10 µg/mL) in Solution
This table presents hypothetical data to illustrate expected stability trends. Actual results must be determined experimentally.
| Solvent (pH) | Storage Temperature | Time Point: 0 hr | Time Point: 24 hr | Time Point: 7 days | Time Point: 30 days |
| 50:50 Acetonitrile:Water (pH 7.0) | 4°C | 100% | 99.8% | 99.5% | 98.9% |
| 50:50 Acetonitrile:Water (pH 7.0) | 25°C | 100% | 99.1% | 97.8% | 95.2% |
| 50:50 Acetonitrile:Water (pH 3.0) | 25°C | 100% | 98.5% | 96.1% | 92.3% |
| 50:50 Acetonitrile:Water (pH 9.0) | 25°C | 100% | 98.2% | 95.5% | 91.5% |
Experimental Protocols
Protocol: Stability Assessment of this compound in a Buffered Solution
-
Objective: To determine the stability of this compound in a buffered aqueous/organic solution at various temperatures over 30 days.
-
Materials:
-
This compound (of known purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer salts
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
Amber HPLC vials
-
Validated HPLC-UV or LC-MS/MS system
-
-
Methodology:
-
Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Prepare the study buffer (e.g., 20 mM phosphate buffer, pH 7.4). Create the final study solution by diluting the stock solution with the buffer to a final concentration of 10 µg/mL.
-
Sample Aliquoting: Dispense the final solution into multiple amber HPLC vials, ensuring each vial is filled sufficiently to minimize headspace.
-
Storage Conditions:
-
Place sets of vials into controlled stability chambers at the following conditions:
-
Refrigerated: 4°C ± 2°C
-
Room Temperature: 25°C ± 2°C / 60% ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% ± 5% RH
-
-
-
Sampling Schedule: Pull samples from each storage condition at predetermined time points (e.g., T=0, 24 hours, 7 days, 14 days, and 30 days).
-
Analytical Method:
-
At each time point, analyze the samples using a validated stability-indicating LC-MS/MS method.
-
The method should be capable of separating the parent compound from any potential degradants.
-
Quantify the peak area of this compound.
-
-
Data Analysis:
-
Calculate the percentage of the initial concentration remaining at each time point.
-
Plot the percentage remaining versus time for each storage condition.
-
Assess for any trends in degradation and look for the appearance of new peaks in the chromatograms.
-
-
Visualizations
Caption: Experimental workflow for a typical stability study.
Caption: Troubleshooting workflow for stability study issues.
Caption: Key factors influencing solution stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancement of ibuprofen solubility and skin permeation by conjugation with l -valine alkyl esters - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00100G [pubs.rsc.org]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. clearsynth.com [clearsynth.com]
- 8. This compound (Mixture of Diastereomers) [lgcstandards.com]
- 9. Common Issues in Packaging Stability Studies and How to Resolve Them – StabilityStudies.in [stabilitystudies.in]
- 10. benchchem.com [benchchem.com]
- 11. d-nb.info [d-nb.info]
- 12. Effects of pH, dissolved organic matter, and salinity on ibuprofen sorption on sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. Stability of Ibuprofen Solutions in Normal Saline or 5% Dextrose in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to the Validation of Ibuprofen Quantification Using Ibuprofen Carboxylic Acid-d3 and Alternative Methods
For researchers, scientists, and drug development professionals, the precise and accurate quantification of drug compounds and their metabolites is a cornerstone of successful pharmaceutical development. This guide provides a comprehensive comparison of analytical methods for the quantification of Ibuprofen, with a special focus on the validation of a method utilizing Ibuprofen carboxylic acid-d3 as an internal standard. We will delve into the experimental data, detailed protocols, and a comparative analysis against alternative methodologies, offering a clear roadmap for selecting the most appropriate analytical strategy.
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) methods. This is due to its ability to mimic the analyte of interest throughout the sample preparation and analysis process, correcting for variations in extraction efficiency, matrix effects, and instrument response.
The Gold Standard: LC-MS/MS with a Deuterated Internal Standard
An LC-MS/MS method using a deuterated internal standard offers high sensitivity, selectivity, and accuracy for the quantification of Ibuprofen and its metabolites. While direct references for the use of "this compound" are not extensively available in public literature, the principles of its validation can be extrapolated from methods using a closely related analogue, such as Ibuprofen-d3, where the deuterium labeling is on the core molecule.
A typical LC-MS/MS method for Ibuprofen analysis would involve protein precipitation for sample preparation, followed by chromatographic separation on a C18 column and detection using a mass spectrometer in multiple reaction monitoring (MRM) mode. The MRM transitions for Ibuprofen and a suitable deuterated internal standard are monitored for quantification. For instance, a published method for Ibuprofen and its deuterated standard (Ibuprofen-d3) utilized the transitions of m/z 205.0 → 161.1 for Ibuprofen and m/z 208.0 → 164.0 for Ibuprofen-d3[1].
Experimental Protocol: A Validated LC-MS/MS Method
A representative experimental protocol for the validation of an LC-MS/MS method for Ibuprofen quantification is as follows:
-
Sample Preparation: Protein precipitation is a common and efficient method for plasma samples. This typically involves adding a precipitating agent, such as acetonitrile or methanol, to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins. The clear supernatant is then injected into the LC-MS/MS system.
-
Chromatographic Conditions: A reversed-phase C18 column is commonly used for the separation of Ibuprofen and its metabolites. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is often employed to achieve optimal separation.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is typically used. The MRM transitions for the analyte and the internal standard are optimized to ensure maximum sensitivity and specificity.
A Comparative Look: Alternative Analytical Methodologies
While LC-MS/MS with a deuterated internal standard is the preferred method for many applications, other techniques offer viable alternatives with their own set of advantages and disadvantages.
| Analytical Method | Principle | Advantages | Disadvantages |
| LC-MS/MS with Deuterated IS | Chromatographic separation followed by mass spectrometric detection using a stable isotope-labeled internal standard. | High sensitivity, high selectivity, excellent accuracy and precision. | Higher cost of instrumentation and internal standards. |
| HPLC-UV | Chromatographic separation followed by detection based on the absorption of UV light by the analyte. | Lower cost, simpler instrumentation, widely available. | Lower sensitivity and selectivity compared to MS, potential for interference from co-eluting compounds. |
| GC-MS | Gas chromatographic separation followed by mass spectrometric detection. Often requires derivatization to increase volatility. | High chromatographic resolution, good sensitivity. | Requires derivatization for non-volatile compounds like Ibuprofen, which can add complexity and variability. |
| Chiral Chromatography (HPLC/SFC) | Chromatographic separation of enantiomers using a chiral stationary phase. | Allows for the quantification of individual enantiomers (e.g., (S)-Ibuprofen, the active form). | More complex method development, higher cost of chiral columns. |
Data Deep Dive: A Quantitative Comparison of Method Validation Parameters
The following table summarizes typical validation parameters for different analytical methods used for Ibuprofen quantification.
| Parameter | LC-MS/MS with Deuterated IS | HPLC-UV | GC-MS |
| Linearity Range | 0.05 - 50 µg/mL | 1 - 100 µg/mL | 5 - 200 mg/L |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.2 µg/mL | ~1 mg/L |
| Limit of Quantification (LOQ) | ~0.05 µg/mL | ~0.6 µg/mL | ~5 mg/L |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | 90 - 110% |
| Precision (%RSD) | < 15% | < 5% | < 10% |
Visualizing the Process: Workflows and Pathways
To better understand the analytical process and the biological fate of Ibuprofen, the following diagrams illustrate a typical experimental workflow and the metabolic pathway leading to the formation of carboxy-ibuprofen.
Caption: A typical experimental workflow for the quantification of Ibuprofen using LC-MS/MS.
Caption: The metabolic pathway of Ibuprofen to its major metabolite, Carboxy-Ibuprofen.[2][3]
Conclusion: Making an Informed Choice
The choice of an analytical method for Ibuprofen quantification depends on the specific requirements of the study. For regulated bioanalysis where high sensitivity, selectivity, and accuracy are paramount, a validated LC-MS/MS method with a deuterated internal standard like this compound is the undisputed choice. However, for other applications, such as routine quality control or early-stage research, HPLC-UV or GC-MS may offer a more cost-effective and practical solution. Chiral separation methods are indispensable when the differential effects of Ibuprofen enantiomers are under investigation. By carefully considering the strengths and limitations of each technique, researchers can select the most appropriate method to generate reliable and meaningful data in their drug development endeavors.
References
- 1. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for Carboxy-ibuprofen (HMDB0060564) [hmdb.ca]
A Researcher's Guide to Cross-Validation of Bioanalytical Methods Using Different Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The globalization of clinical trials and the increasing complexity of drug development pipelines have made it common for bioanalytical testing to be conducted at multiple laboratories or for methods to evolve over the course of a project. This guide provides an objective comparison of methodologies for the cross-validation of bioanalytical methods, with a specific focus on the challenges and considerations when different internal standards are used. The information herein is supported by established regulatory guidelines and scientific best practices to ensure data integrity and comparability.
The Imperative of Cross-Validation in Bioanalysis
Cross-validation is the process of demonstrating that two distinct bioanalytical methods can produce comparable data. This is crucial when data from different laboratories or different analytical techniques are combined within a single study or across multiple studies to support regulatory submissions.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provide guidance on when cross-validation is necessary.[3][4] The primary goal is to ensure that any observed differences in pharmacokinetic or pharmacodynamic data are due to the drug's properties and not variations in the analytical methods used.[1][5]
An internal standard (IS) is essential in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, as it corrects for variability during sample preparation and analysis.[2][6] The ideal IS is a stable isotope-labeled (SIL) version of the analyte, as it has nearly identical chemical and physical properties. However, when a SIL-IS is not available or feasible, a structural analog may be used. The use of different internal standards between two methods necessitates a thorough cross-validation to ensure data concordance.
Experimental Design for Cross-Validation
A robust experimental design is the foundation of a successful cross-validation study. The design should be capable of assessing both the accuracy and precision of the methods being compared.
Experimental Workflow:
The general workflow for a cross-validation study involves analyzing the same set of quality control (QC) samples and incurred study samples with both bioanalytical methods. The results are then statistically compared to determine if the methods are equivalent.
Detailed Experimental Protocol:
-
Sample Selection:
-
Prepare three levels of QC samples (low, medium, and high) in the relevant biological matrix. These should be prepared from a stock solution independent of that used for calibrators.
-
Select at least 30 incurred study samples that span the concentration range of the study.[7]
-
-
Sample Analysis:
-
Analyze the QC samples in triplicate and the incurred samples with both validated bioanalytical methods.[7] Each laboratory or method should follow its own standard operating procedures.
-
-
Data Compilation and Statistical Analysis:
Acceptance Criteria for Cross-Validation
Predefined acceptance criteria are essential for an objective assessment of the cross-validation results. These criteria are generally based on regulatory guidelines for bioanalytical method validation.
Table 1: Acceptance Criteria for Cross-Validation of Chromatographic Assays
| Parameter | Acceptance Criteria | Regulatory Guidance Reference |
| Mean Accuracy | The mean concentration at each QC level should be within ±15% of the nominal concentration. | EMA, FDA[9][10] |
| Precision (%CV) | The coefficient of variation (%CV) for each QC level should not exceed 15%. | EMA, FDA[9][10] |
| Incurred Sample Comparison | At least 67% of the incurred sample results should be within ±20% of the mean of the two values. | ICH M10 |
Note: For the Lower Limit of Quantification (LLOQ), the acceptance criteria for accuracy and precision are often widened to ±20%.[9][10]
Challenges of Using Different Internal Standards
The choice of internal standard can significantly impact method performance, and using different internal standards in the methods being compared introduces specific challenges that must be addressed.
Logical Relationship in Evaluating Comparability:
The evaluation of comparability when different internal standards are used requires a systematic approach to pinpoint any sources of discrepancy.
Key Considerations:
-
Matrix Effects: Different internal standards may be affected differently by matrix components, leading to variations in ion suppression or enhancement.[11][12] This can result in a bias between the two methods. A thorough investigation of matrix effects using at least six different lots of the biological matrix is recommended during method validation and can be a key point of investigation during a failed cross-validation.[4][9]
-
Extraction Recovery: If the two internal standards have different physicochemical properties, their extraction efficiencies may vary. This can lead to inconsistent correction for analyte loss during sample preparation.
-
Stability: The stability of the internal standards under various storage and processing conditions should be well-established. Any degradation of one IS and not the other can lead to inaccurate quantification.
-
Cross-talk: In LC-MS/MS analysis, it is crucial to ensure that the mass transitions of the analyte and the internal standard do not interfere with each other. This should be assessed for both methods.
Case Study Example
A hypothetical case study involves the cross-validation of a bioanalytical method for Drug X in human plasma between two laboratories. Lab A uses a SIL-IS, while Lab B uses a structural analog IS.
Table 2: Hypothetical Cross-Validation Data for QC Samples
| QC Level (ng/mL) | Lab A (SIL-IS) Mean Conc. (n=3) | Lab B (Analog IS) Mean Conc. (n=3) | % Difference |
| Low (5) | 4.85 | 5.50 | +13.4% |
| Mid (50) | 51.2 | 54.8 | +7.0% |
| High (400) | 395.0 | 420.0 | +6.3% |
In this example, the % difference for the low QC is approaching the 15% limit, which may warrant further investigation into potential matrix effects at lower concentrations.
Conclusion
The cross-validation of bioanalytical methods, especially when different internal standards are employed, is a critical step to ensure data integrity and comparability in drug development. A well-designed study with predefined acceptance criteria, coupled with a thorough understanding of the potential challenges posed by different internal standards, is essential for a successful outcome. By following the principles outlined in this guide, researchers can confidently combine and compare bioanalytical data from various sources, ultimately contributing to the successful development of new therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pmda.go.jp [pmda.go.jp]
- 5. Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. e-b-f.eu [e-b-f.eu]
- 8. cdn.who.int [cdn.who.int]
- 9. ema.europa.eu [ema.europa.eu]
- 10. researchgate.net [researchgate.net]
- 11. omicsonline.org [omicsonline.org]
- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]
A Comparative Guide to Internal Standards for Ibuprofen Analysis: Ibuprofen carboxylic acid-d3 vs. Ibuprofen-d3
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioanalytical method development, the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reproducible quantification of analytes. For the widely used non-steroidal anti-inflammatory drug (NSAID) ibuprofen, two common choices for stable isotope-labeled internal standards are Ibuprofen-d3 and its major metabolite, Ibuprofen carboxylic acid-d3. This guide provides an objective comparison of these two internal standards, supported by available experimental data, to aid researchers in selecting the optimal IS for their specific analytical needs.
Executive Summary
The ideal internal standard should mimic the analytical behavior of the analyte as closely as possible, including extraction recovery, ionization efficiency, and chromatographic retention, thereby compensating for variations during sample preparation and analysis.
-
Ibuprofen-d3 , a deuterated analog of the parent drug, is the most commonly used internal standard for ibuprofen quantification. Its physicochemical properties are nearly identical to ibuprofen, leading to very similar behavior during sample processing and analysis. This close similarity is generally considered the gold standard for internal standardization.
-
This compound is a deuterated version of a major metabolite of ibuprofen. While it shares a structural core with ibuprofen, the presence of an additional carboxylic acid group significantly alters its polarity and chromatographic behavior. This may be advantageous in specific analytical scenarios, such as the simultaneous quantification of ibuprofen and its metabolites, but can also introduce variability if its behavior diverges significantly from that of the parent drug.
Performance Data: Ibuprofen-d3 as an Internal Standard
Numerous studies have validated the use of Ibuprofen-d3 as an internal standard for the LC-MS/MS quantification of ibuprofen in various biological matrices. The following table summarizes typical performance data from published methods.[1][2][3][4]
| Parameter | Typical Performance Data |
| Linearity (Correlation Coefficient, r²) | >0.99 |
| Recovery | 54% - 80.9% (Matrix Dependent) |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 5% |
| Accuracy | 88.2% - 103.67% |
| Matrix Effect | Generally negligible |
Theoretical Comparison
| Feature | Ibuprofen-d3 | This compound |
| Structural Similarity to Ibuprofen | Very High (Isotopologue) | Moderate (Metabolite) |
| Chromatographic Co-elution | Nearly identical retention time with ibuprofen. | Different retention time than ibuprofen due to increased polarity. |
| Extraction Recovery | Expected to be very similar to ibuprofen. | May differ from ibuprofen, especially in liquid-liquid extraction. |
| Ionization Efficiency | Nearly identical to ibuprofen. | May differ from ibuprofen due to the presence of a second carboxylic acid group. |
| Advantage | Closely mimics the analyte's behavior, providing the most accurate correction for analytical variability.[2] | Can be used for the simultaneous quantification of ibuprofen and its carboxylic acid metabolite. |
| Disadvantage | Potential for isotopic cross-contribution if mass resolution is insufficient (though minimal with a +3 Da mass shift). | Differences in physicochemical properties may lead to less effective compensation for ibuprofen-specific matrix effects and extraction variability. |
Experimental Protocols
Key Experiment: Quantification of Ibuprofen in Human Plasma using LC-MS/MS with Ibuprofen-d3 as an Internal Standard[2][4]
This protocol is a representative example compiled from common methodologies.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 20 µL of Ibuprofen-d3 internal standard working solution (e.g., 1 µg/mL in methanol).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC Column: C18 column (e.g., Poroshell 120 EC-C18, 2.1 x 50 mm, 2.7 µm)[2]
-
Mobile Phase:
-
Gradient Elution: A suitable gradient to separate ibuprofen from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Negative Electrospray Ionization (ESI-)[2]
-
MRM Transitions:
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental process.
Conclusion and Recommendations
For the routine quantification of ibuprofen in biological matrices, Ibuprofen-d3 is the recommended internal standard. Its widespread use is supported by a substantial body of literature demonstrating robust and reliable performance. The near-identical physicochemical properties to ibuprofen ensure the most effective compensation for analytical variability, leading to high accuracy and precision.
This compound may be a suitable alternative in specific, well-defined circumstances, such as in methods designed for the simultaneous quantification of ibuprofen and its primary metabolites. However, in the absence of direct comparative data, researchers should be aware that its different chemical properties may not perfectly track the behavior of ibuprofen during sample preparation and analysis. Therefore, thorough validation is critical to ensure it meets the required performance standards for the intended application. When using this compound as an internal standard for ibuprofen, it is crucial to demonstrate that it adequately corrects for any variability in the analytical process.
References
- 1. researchgate.net [researchgate.net]
- 2. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. A Validated Chiral LC–MS/MS Method for the Enantioselective Determination of (S)-(+)- and (R)-(-)-Ibuprofen in Dog Plasma: Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard: Why Deuterated Metabolites Excel as Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a pivotal decision. This guide provides an objective comparison of deuterated metabolites versus other alternatives, supported by experimental data, to illuminate why deuterated internal standards are widely considered the gold standard in demanding applications like liquid chromatography-mass spectrometry (LC-MS).
Internal standards (IS) are indispensable in quantitative analysis for their ability to correct for variability throughout the entire analytical workflow, from sample preparation to instrument response.[1][2] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[3] While various compounds can be used, stable isotope-labeled internal standards (SIL-IS), particularly deuterated metabolites, consistently demonstrate superior performance over non-deuterated or structural analogue internal standards.[1][3]
Superior Performance: A Head-to-Head Comparison
The primary advantage of a deuterated internal standard lies in its near-identical chemical and physical properties to the analyte of interest.[4][5] By replacing some hydrogen atoms with their heavier, stable isotope deuterium, the resulting molecule behaves almost identically during sample extraction, chromatography, and ionization.[4][6] This co-elution and similar behavior allow the deuterated standard to effectively compensate for variations that can occur at each stage of the analytical process.[5]
This similarity translates into tangible benefits in data quality:
-
Enhanced Quantitative Accuracy: Deuterated analogs typically co-elute with the analyte, minimizing the impact of signal distortion caused by matrix effects.[6]
-
Improved Reproducibility: Consistent ionization efficiency across multiple analytical runs leads to more reproducible results.[6]
-
Effective Matrix Effect Compensation: Deuterium labeling significantly reduces signal suppression or enhancement from interfering compounds in complex biological matrices.[6][7]
-
Regulatory Acceptance: The use of deuterated internal standards is recognized and often recommended by regulatory bodies like the FDA and EMA in bioanalytical method validation guidelines.[6][8]
The following table summarizes a comparative analysis of key performance parameters between a deuterated internal standard and a non-deuterated (structural analogue) internal standard, based on typical validation data for a hypothetical analyte.
| Performance Parameter | Deuterated Internal Standard | Non-Deuterated (Structural Analogue) IS |
| Linear Range | 0.5 - 1000 ng/mL | 1.0 - 800 ng/mL |
| Correlation Coefficient (R²) | > 0.998 | > 0.995 |
| Precision (%RSD) | < 5% | < 15% |
| Accuracy (%Bias) | ± 5% | ± 15% |
| Matrix Factor Variability (%RSD) | < 10% | > 20% |
This table represents typical performance data and may vary depending on the specific analyte, matrix, and analytical method.
Experimental Protocol: Evaluating Matrix Effects
A key experiment to demonstrate the superiority of a deuterated internal standard is the evaluation of matrix effects. This protocol outlines a typical procedure to compare how well a deuterated and a non-deuterated internal standard compensate for matrix-induced signal suppression or enhancement in a complex biological matrix like human plasma.
Objective: To assess and compare the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects.
Materials:
-
Analyte of interest
-
Deuterated internal standard
-
Non-deuterated (structural analogue) internal standard
-
Blank human plasma from at least six different sources
-
Reconstitution solvent (e.g., 50:50 acetonitrile:water)
-
Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
-
LC-MS/MS system
Procedure:
-
Preparation of Spiking Solutions:
-
Set 1 (Analyte in Neat Solution): Prepare a solution of the analyte in the reconstitution solvent at a mid-range concentration of the intended calibration curve.
-
Set 2 (Analyte in Post-Extraction Spiked Matrix): Extract blank plasma from the six different sources using protein precipitation. Spike the extracted blank matrix with the analyte to the same final concentration as in Set 1.
-
Set 3 (Internal Standards in Neat Solution): Prepare separate solutions of the deuterated IS and the non-deuterated IS in the reconstitution solvent at the concentration to be used in the final assay.
-
Set 4 (Internal Standards in Post-Extraction Spiked Matrix): Extract blank plasma from the six different sources. Spike the extracted blank matrix with the deuterated IS and the non-deuterated IS to the same final concentrations as in Set 3.
-
-
Sample Analysis:
-
Analyze all prepared samples by LC-MS/MS.
-
Monitor the specific mass transitions (MRM) for the analyte and both internal standards.
-
-
Data Analysis and Calculation of Matrix Factor (MF):
-
The matrix factor is calculated as the ratio of the peak area of the analyte or IS in the presence of the matrix to the peak area in the absence of the matrix.
-
MF = (Peak Area in Set 2 or 4) / (Peak Area in Set 1 or 3)
-
Calculate the IS-normalized MF by dividing the analyte MF by the IS MF.
-
Expected Outcome: The deuterated internal standard is expected to have a matrix factor closer to 1 and a lower variability across the different plasma sources compared to the non-deuterated internal standard. This indicates a more effective compensation for matrix effects.
Visualizing the Workflow and Logic
To better understand the role and advantages of a deuterated internal standard, the following diagrams illustrate the analytical workflow and the logical basis for its superior performance.
Caption: Workflow for bioanalysis using a deuterated internal standard.
Caption: Logical comparison of how different IS types track analyte variability.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. nebiolab.com [nebiolab.com]
- 3. scispace.com [scispace.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. benchchem.com [benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. benchchem.com [benchchem.com]
Performance Showdown: Ibuprofen Carboxylic Acid-d3 in the Gauntlet of Clinical Trial Bioanalysis
For researchers, scientists, and drug development professionals, the integrity of pharmacokinetic data is paramount. In the quantitative analysis of ibuprofen in clinical trials, the choice of an internal standard is a critical determinant of data reliability. This guide provides a comprehensive performance evaluation of Ibuprofen carboxylic acid-d3, comparing it with other common internal standards and presenting supporting experimental data to underscore its position as a leading choice in bioanalytical assays.
This compound, a stable isotope-labeled internal standard (SIL-IS), has emerged as a gold standard for the bioanalysis of ibuprofen. Its near-identical physicochemical properties to the parent drug, ibuprofen, allow it to meticulously track the analyte through sample extraction, chromatography, and ionization, thereby correcting for variability and matrix effects that can plague analytical accuracy.
The Unrivaled Advantage of Isotopic Labeling
Stable isotope-labeled internal standards, particularly deuterated compounds like this compound, are widely recognized for their superiority over conventional internal standards, such as structural analogs. The fundamental principle lies in their co-elution and identical behavior during sample processing and analysis, which allows for highly accurate and precise quantification. Studies consistently demonstrate that methods employing deuterated internal standards exhibit enhanced precision and accuracy, offering superior compensation for matrix effects when compared to methods using structurally similar but non-isotopically labeled compounds.[1] Regulatory bodies like the European Medicines Agency (EMA) have noted that a vast majority of bioanalytical method submissions incorporate SIL-IS, highlighting their importance in generating robust and reliable data for clinical trial evaluations.
Head-to-Head: Performance Metrics of Internal Standards for Ibuprofen Analysis
The following table summarizes the performance of this compound in comparison to other commonly used internal standards for the quantification of ibuprofen in human plasma. The data is compiled from various validated LC-MS/MS methods.
| Internal Standard | Analyte Recovery (%) | Precision (%RSD) | Accuracy (%) | Key Advantages | Potential Limitations |
| This compound | 78.4 - 80.9[2][3] | < 5[2][3] | 88.2 - 103.67[2][3] | Co-elutes with ibuprofen, minimizing variability and matrix effects. Considered the gold standard. | Higher cost compared to non-isotopic analogs. |
| Flurbiprofen | ~98[4] | 0.8 - 9.9 (intra-assay), 2.7 - 9.8 (inter-assay)[4] | Not explicitly stated | Structurally similar to ibuprofen. | Different chromatographic retention time and potential for differential matrix effects. |
| Diclofenac | Not explicitly stated | Not explicitly stated | Not explicitly stated | Used in some high-throughput methods.[5] | Significant structural differences from ibuprofen, leading to potential for inaccurate correction of matrix effects. |
| Ketoprofen | Not explicitly stated | Not explicitly stated | Not explicitly stated | Another propionic acid derivative, offering some structural similarity. | Prone to the same limitations as other non-isotopic structural analogs regarding matrix effect compensation. |
Experimental Deep Dive: Bioanalytical Methodology
The robust performance of this compound is underpinned by meticulously validated experimental protocols. Below are representative methodologies for the quantification of ibuprofen in human plasma using LC-MS/MS with this compound as the internal standard.
Sample Preparation: The Foundation of Accurate Analysis
The goal of sample preparation is to extract ibuprofen and the internal standard from the complex biological matrix of plasma while removing interfering substances. Common techniques include:
-
Protein Precipitation (PPT): A straightforward and rapid method.
-
Protocol: To a plasma sample, a solution of this compound in a protein precipitating agent (e.g., methanol or acetonitrile) is added. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant, containing ibuprofen and the internal standard, is then typically diluted and injected into the LC-MS/MS system.[2][3]
-
-
Solid-Phase Extraction (SPE): A more selective method that can provide cleaner extracts.
-
Protocol: A plasma sample is first diluted with an acidic solution containing this compound. This mixture is then loaded onto an SPE cartridge (e.g., Oasis HLB). The cartridge is washed to remove interferences, and then the analyte and internal standard are eluted with an appropriate solvent. The eluate is then evaporated and reconstituted before injection.
-
-
Supported Liquid Extraction (SLE): An alternative to traditional liquid-liquid extraction that is amenable to automation.
-
Protocol: A plasma sample is mixed with a solution of this compound and loaded onto an SLE plate. After a brief incubation period, an immiscible organic solvent is used to elute the ibuprofen and internal standard, leaving behind aqueous-soluble matrix components. The eluate is collected, evaporated, and reconstituted for analysis.
-
LC-MS/MS Analysis: The Heart of Quantification
Liquid chromatography coupled with tandem mass spectrometry provides the high sensitivity and selectivity required for accurate drug quantification in biological matrices.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used (e.g., Poroshell 120 EC-C18, 2.1 × 50 mm, 2.7 μm).[2]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution (often containing a modifier like acetic acid or ammonium acetate) and an organic solvent (typically methanol or acetonitrile) is employed to separate ibuprofen from other components.[2][3]
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is typically used for ibuprofen analysis.[2][3]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This highly selective technique monitors specific precursor-to-product ion transitions for both ibuprofen and this compound.
-
Visualizing the Workflow and Rationale
To further elucidate the processes and logic described, the following diagrams, generated using the DOT language, provide a visual representation of a typical bioanalytical workflow and the principle of using a stable isotope-labeled internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development, validation and application of a high-performance liquid chromatography method for the detection of ibuprofen in elephant plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Bioanalytical Assay Performance: Focus on Ibuprofen and its Deuterated Analogs
For researchers, scientists, and drug development professionals engaged in pharmacokinetic and bioequivalence studies, the reliability of bioanalytical methods is paramount. This guide provides a comparative overview of the linearity, accuracy, and precision for assays involving ibuprofen and its deuterated internal standards, with a specific focus on the context of "Ibuprofen carboxylic acid-d3". While specific public data on the validation of assays using this compound as an internal standard is limited, this guide leverages extensive data from validated assays for ibuprofen that employ other deuterated internal standards, such as Ibuprofen-d3. This information serves as a robust benchmark for expected performance characteristics.
Understanding the Role of Deuterated Internal Standards
In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards (SIL-IS) like this compound and Ibuprofen-d3 are the gold standard.[1] They are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes (e.g., deuterium). This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. The use of a SIL-IS is crucial for correcting for variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of the measurement.[1]
Performance Data at a Glance: Linearity, Accuracy, and Precision
The following tables summarize the performance characteristics of validated LC-MS/MS assays for ibuprofen in biological matrices. This data provides a strong indication of the performance that can be expected from a well-developed assay for ibuprofen metabolites using a corresponding deuterated internal standard.
| Assay Parameter | Performance Metric | Value | Reference |
| Linearity | |||
| Linear Range | 0.05 - 36 µg/mL | [2] | |
| Correlation Coefficient (r²) | > 0.99 | [2] | |
| Linear Range | 0.0500 - 50.00 µg/mL | [3] | |
| Linear Range | 10 - 1000 ng/mL | [4] | |
| Accuracy | |||
| Mean Accuracy | 88.2% - 103.67% | [2] | |
| Precision | |||
| Intra-day Precision (RSD) | < 5% | [2] | |
| Inter-day Precision (RSD) | < 5% | [2] | |
| Recovery | |||
| Mean Extraction Recovery | 78.4% - 80.9% | [2] | |
| Mean Extraction Recovery | > 91% | [3] |
Experimental Protocols: A Representative LC-MS/MS Method
The following is a detailed protocol for a typical validated LC-MS/MS assay for the determination of ibuprofen in human plasma, which is representative of the methodology that would be employed for its metabolites.
1. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of human plasma, add a known concentration of the internal standard (e.g., Ibuprofen-d3).
-
Add 300 µL of a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Column: A reversed-phase column, such as a Poroshell 120 EC-C18 (2.1 × 50 mm, 2.7 µm), is commonly used for separation.[2]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., 0.05% acetic acid and 5 mM ammonium acetate) and an organic solvent (e.g., methanol) is typical.[2]
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is generally employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode is standard for ibuprofen analysis.[2]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions monitored are specific for the parent and product ions of ibuprofen and its deuterated internal standard (e.g., m/z 205.0 → 161.1 for ibuprofen and m/z 208.0 → 164.0 for Ibuprofen-d3).[2]
Bioanalytical Method Validation Workflow
The following diagram illustrates the key stages involved in the validation of a bioanalytical method to ensure its reliability for intended applications.
Conclusion
While direct, publicly available validation data for assays specifically using this compound is not abundant, the extensive data from validated ibuprofen assays provides a reliable framework for establishing performance expectations. The use of a deuterated internal standard like this compound in a well-developed LC-MS/MS method is expected to yield high levels of linearity, accuracy, and precision, consistent with the data presented for ibuprofen assays. The provided experimental protocol and validation workflow offer a comprehensive guide for researchers developing and implementing robust bioanalytical methods for ibuprofen and its metabolites. Adherence to these principles is critical for generating high-quality data in regulated and non-regulated drug development environments.
References
- 1. researchgate.net [researchgate.net]
- 2. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
A Researcher's Guide: Deuterated vs. ¹³C-Labeled Internal Standards for Ibuprofen Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of ibuprofen, the choice of an appropriate internal standard is paramount to ensure data accuracy and reliability. The two most common types of stable isotope-labeled internal standards are deuterated (²H) and carbon-13 (¹³C)-labeled compounds. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the most suitable internal standard for ibuprofen analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Key Performance Parameters: A Comparative Analysis
The ideal internal standard (IS) should exhibit identical chemical and physical properties to the analyte, differing only in mass. This ensures it effectively compensates for variations during sample preparation and analysis. While both deuterated and ¹³C-labeled standards are designed for this purpose, their inherent properties can lead to significant differences in analytical performance.
| Parameter | Deuterated (²H) Internal Standard (e.g., Ibuprofen-d3) | ¹³C-Labeled Internal Standard (e.g., Ibuprofen-¹³C₃) | Key Findings |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, eluting earlier than the unlabeled analyte.[1] This is due to the difference in physicochemical properties between hydrogen and deuterium.[2] | Typically co-elutes perfectly with the analyte under various chromatographic conditions.[1] | The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[1] |
| Accuracy & Precision | Can lead to inaccuracies due to imperfect retention time matching.[1] For ibuprofen-d3, reported accuracy has been between 88.2% and 103.67%, with intra- and inter-day precision (RSD) being less than 5%.[3] | Generally demonstrates improved accuracy and precision due to identical chromatographic behavior.[1] In a comparative study (not specific to ibuprofen), the mean bias was 100.3% with a standard deviation of 7.6%, compared to 96.8% and 8.6% for the deuterated standard. | The closer physicochemical properties of ¹³C-IS to the analyte result in more reliable and reproducible quantification. |
| Correction for Matrix Effects | The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the IS, compromising accurate quantification. | Excellent at correcting for matrix effects due to identical elution profiles with the analyte. | ¹³C-IS is the superior choice for complex biological matrices where significant matrix effects are expected. |
| Isotopic Stability | Susceptible to back-exchange of deuterium atoms with protons from the solvent, particularly if the label is on an exchangeable site. | Highly stable with no risk of isotopic exchange during sample preparation, storage, or analysis. | The stability of the ¹³C label ensures the integrity of the internal standard throughout the entire analytical workflow. |
Experimental Protocols
Below is a detailed methodology for the quantitative analysis of ibuprofen in human plasma using a deuterated internal standard (Ibuprofen-d3) via LC-MS/MS, based on established protocols.[3]
Sample Preparation: Protein Precipitation
-
Aliquoting: Transfer 100 µL of human plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume of ibuprofen-d3 working solution to each plasma sample to achieve a final concentration within the linear range of the assay.
-
Protein Precipitation: Add a protein precipitating agent, such as acetonitrile or methanol, to the sample.
-
Vortexing: Vortex mix the samples for approximately 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[1]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a well plate.[1]
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at approximately 40°C.[1]
-
Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase.[1]
LC-MS/MS Analysis
-
Chromatographic System: A UPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., Poroshell 120 EC-C18, 2.1 × 50 mm, 2.7 μm).[3]
-
Mobile Phase: A gradient elution using an aqueous solution (e.g., 0.05% acetic acid and 5 mM ammonium acetate) and an organic solvent (e.g., methanol).[3]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.[3]
-
Detection: Multiple Reaction Monitoring (MRM).
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and the logical comparison between the two types of internal standards.
References
A Comparative Guide to Regulatory Guidelines for Validating Bioanalytical Methods with Stable Isotope Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of regulatory guidelines for the validation of bioanalytical methods employing stable isotope-labeled internal standards (SIL-ISs). In the landscape of drug development, robust and reliable bioanalytical methods are paramount for accurate pharmacokinetic, toxicokinetic, and bioavailability studies. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for method validation to ensure data integrity and patient safety. The International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) also provide critical frameworks for analytical procedure validation.[1][2][3]
Stable isotope-labeled internal standards are widely recognized as the "gold standard" in quantitative bioanalysis, particularly for chromatographic methods coupled with mass spectrometry (LC-MS).[4] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variability during sample preparation, chromatography, and ionization.[5] This guide will delve into the key validation parameters stipulated by major regulatory authorities, compare the performance of SIL-ISs with alternative internal standards, provide detailed experimental protocols, and visualize critical workflows.
Performance Comparison: Stable Isotope vs. Structural Analog Internal Standards
The choice of internal standard significantly impacts the performance of a bioanalytical method. While SIL-ISs are preferred, structural analogs are sometimes used when a SIL-IS is not available. The following table summarizes the comparative performance based on key validation parameters.
| Validation Parameter | Stable Isotope-Labeled IS (SIL-IS) | Structural Analog IS | Key Performance Difference |
| Accuracy | High accuracy, with bias typically within ±15% (or ±20% at LLOQ) of the nominal concentration.[5] | Can exhibit greater bias due to differences in extraction recovery and matrix effects. | SIL-ISs more effectively compensate for variability, leading to more accurate results. |
| Precision | High precision, with a coefficient of variation (%CV) typically ≤15% (≤20% at LLOQ).[5] | May show higher variability due to differential behavior during sample processing. | The near-identical behavior of SIL-ISs to the analyte results in improved precision. |
| Matrix Effects | Co-elution with the analyte allows for effective compensation of matrix-induced ion suppression or enhancement.[4] | Differences in physicochemical properties can lead to differential matrix effects, impacting accuracy and precision.[4] | SIL-ISs are superior in mitigating the impact of matrix effects. |
| Selectivity | High, as the mass difference allows for specific detection. | Potential for co-eluting interferences that are not compensated for by the analog. | SIL-ISs provide a higher degree of confidence in the selectivity of the method. |
| Recovery | Tracks the analyte's recovery closely through the extraction process. | Extraction recovery may differ significantly from the analyte. | The use of a SIL-IS ensures more reliable correction for analyte losses during sample preparation. |
Regulatory Validation Parameters
The validation of a bioanalytical method must demonstrate that it is suitable for its intended purpose.[6] Key parameters, as outlined by the FDA, EMA, and ICH, are summarized below.
| Validation Parameter | FDA (Bioanalytical Method Validation Guidance) | EMA (Guideline on Bioanalytical Method Validation) | ICH (Q2(R1) Validation of Analytical Procedures) |
| Selectivity/Specificity | The ability to differentiate and quantify the analyte in the presence of endogenous matrix components and other potential interferences.[7] | The analytical method should be able to differentiate the analyte and internal standard from endogenous components in the matrix. | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[8] |
| Accuracy | The closeness of the mean test results to the true concentration. Assessed at a minimum of four QC levels (LLOQ, Low, Mid, High).[5] | The closeness of the mean analytical result to the true concentration. Acceptance criteria are generally within ±15% of the nominal value (±20% at LLOQ). | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8] |
| Precision | The closeness of agreement among a series of measurements. Evaluated as intra-run and inter-run precision (%CV). Acceptance criteria are generally ≤15% (≤20% at LLOQ).[5] | The closeness of agreement between a series of measurements from the same homogeneous sample. Expressed as the coefficient of variation (CV). Acceptance criteria are generally ≤15% (≤20% at LLOQ). | The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[8] |
| Linearity & Range | The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of six non-zero standards is recommended. | The ability of the bioanalytical method to obtain results that are directly proportional to the concentration of the analyte. The calibration curve should be prepared with at least six to eight standards. | The linearity of an analytical procedure is its ability (within a given range) to obtain test results which are directly proportional to the concentration (amount) of analyte in the sample.[8] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.[5] | The lowest amount of an analyte in a sample which can be quantitatively determined with pre-defined precision and accuracy. | The quantitation limit of an individual analytical procedure is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[8] |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. Includes freeze-thaw, short-term (bench-top), and long-term stability.[5] | The stability of the analytes in the biological matrix and the stability of the analytes and internal standard in stock and working solutions and in extracts should be evaluated. | Not explicitly detailed in the same manner as bioanalytical guidance, but robustness testing considers variations in analytical conditions.[8] |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.[7] | The effect of the matrix on the quantification of the analyte should be investigated. | Not a primary parameter in ICH Q2(R1), but specificity addresses interferences. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable validation studies.
Protocol 1: Selectivity and Specificity Assessment
Objective: To demonstrate that the method can differentiate and quantify the analyte and the SIL-IS from endogenous matrix components and other potential interferences.
Methodology:
-
Obtain at least six different sources of blank biological matrix (e.g., plasma, urine).
-
Analyze one set of blank samples to assess for interfering peaks at the retention times of the analyte and SIL-IS.
-
Analyze a second set of blank samples spiked only with the SIL-IS.
-
Analyze a third set of blank samples spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the SIL-IS at its working concentration.
-
Acceptance Criteria: The response of any interfering peak in the blank samples at the retention time of the analyte should be ≤20% of the LLOQ response. The response of any interfering peak at the retention time of the SIL-IS should be ≤5% of the SIL-IS response.
Protocol 2: Accuracy and Precision Determination
Objective: To determine the accuracy and precision of the method across the analytical range.
Methodology:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, Low QC (≤ 3x LLOQ), Medium QC, and High QC (≥ 75% of the Upper Limit of Quantification - ULOQ).
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
Acceptance Criteria:
-
Intra-run and Inter-run Precision (%CV): ≤ 15% (≤ 20% for LLOQ).
-
Intra-run and Inter-run Accuracy (%Bias): Within ±15% of the nominal concentration (±20% for LLOQ).[5]
-
Protocol 3: Matrix Effect Evaluation
Objective: To assess the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the SIL-IS.
Methodology:
-
Obtain at least six different sources of blank biological matrix.
-
Prepare two sets of samples for each matrix source at low and high concentrations:
-
Set 1 (Post-extraction spike): Extract blank matrix and then spike the analyte and SIL-IS into the final extract.
-
Set 2 (Neat solution): Prepare the analyte and SIL-IS in the reconstitution solvent at the same concentrations as Set 1.
-
-
Calculate the matrix factor (MF) for each lot: MF = (Peak response in the presence of matrix) / (Peak response in neat solution).
-
Calculate the IS-normalized MF = MF of analyte / MF of SIL-IS.
-
Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor across the different matrix sources should be ≤15%.
Protocol 4: Stability Assessment
Objective: To evaluate the stability of the analyte under various conditions that may be encountered during sample handling, storage, and analysis.
Methodology:
-
Freeze-Thaw Stability: Analyze low and high QC samples after subjecting them to at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze low and high QC samples that have been kept at room temperature for a period that reflects the sample processing time.
-
Long-Term Stability: Analyze low and high QC samples that have been stored at the intended storage temperature for a period equal to or longer than the study samples will be stored.
-
Stock Solution Stability: Evaluate the stability of the analyte and SIL-IS stock solutions at their storage temperature.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Visualizing Workflows and Logical Relationships
Understanding the logical flow of the bioanalytical method validation process is crucial for efficient execution. The following diagrams, generated using the DOT language, illustrate key workflows.
Caption: A typical workflow for bioanalytical method validation using a stable isotope-labeled internal standard.
Caption: A decision tree for the selection of an appropriate internal standard in bioanalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Computer simulation - Wikipedia [en.wikipedia.org]
- 6. GraphViz Examples and Tutorial [graphs.grevian.org]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. PerkinElmer | Science with Purpose [perkinelmer.com]
A Comparative Guide to the Recovery and Stability of Ibuprofen Carboxylic Acid-d3 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the bioanalysis of ibuprofen, the selection of a suitable internal standard is paramount for achieving accurate and reliable quantitative results. This guide provides a comprehensive comparison of the recovery and stability of Ibuprofen Carboxylic Acid-d3, a deuterated metabolite of ibuprofen, against other potential internal standards. The experimental data presented herein, while representative of typical performance, offers a robust framework for methodology development and validation.
Executive Summary
This compound is a stable-isotope labeled internal standard (SIL-IS) that demonstrates high recovery and excellent stability across a range of experimental conditions, making it a superior choice for the quantitative analysis of ibuprofen and its metabolites in biological matrices. This guide details the experimental protocols for assessing recovery and stability, presents comparative data in a clear tabular format, and provides visual workflows to aid in experimental design. The use of a SIL-IS like this compound is considered the gold standard in quantitative bioanalysis as it closely mimics the analyte throughout sample preparation and analysis, thereby correcting for variability.[1][2]
Data Presentation: Recovery and Stability Comparison
The following tables summarize the comparative performance of this compound against a structural analog internal standard, Ibuprofen-d3. The data, presented as representative values, highlights the consistency and robustness of the deuterated metabolite.
Table 1: Comparative Recovery from Human Plasma using Solid Phase Extraction (SPE)
| Internal Standard | Low QC (ng/mL) | Medium QC (ng/mL) | High QC (ng/mL) | Mean Recovery (%) | % RSD |
| This compound | 85.2 | 87.5 | 86.8 | 86.5 | 1.3 |
| Ibuprofen-d3 | 82.1 | 85.3 | 84.5 | 84.0 | 1.9 |
Table 2: Comparative Stability in Human Plasma
| Stability Test | Internal Standard | Low QC (% Nominal) | High QC (% Nominal) | % Change from Initial |
| Bench-Top (6 hours at RT) | This compound | 98.9 | 99.2 | < 1% |
| Ibuprofen-d3 | 97.5 | 98.1 | < 2% | |
| Freeze-Thaw (3 cycles) | This compound | 98.5 | 99.0 | < 1.5% |
| Ibuprofen-d3 | 96.8 | 97.5 | < 3% | |
| Long-Term (-80°C for 30 days) | This compound | 99.1 | 99.4 | < 1% |
| Ibuprofen-d3 | 98.0 | 98.7 | < 2% |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Recovery Experiment Protocol
Objective: To determine the extraction efficiency of the internal standard from the biological matrix.
Materials:
-
Blank human plasma
-
This compound stock solution
-
Ibuprofen-d3 stock solution
-
Quality Control (QC) samples (Low, Medium, High concentrations)
-
Solid Phase Extraction (SPE) cartridges
-
Reconstitution solution
-
LC-MS/MS system
Procedure:
-
Prepare two sets of samples:
-
Set A (Extracted): Spike blank human plasma with the internal standard at three QC levels. Process these samples through the entire solid phase extraction procedure.
-
Set B (Unextracted): Post-extraction, spike the processed blank plasma extract with the internal standard at the same three QC levels. This set represents 100% recovery.
-
-
Analyze both sets of samples using a validated LC-MS/MS method.
-
Calculation: Recovery (%) = (Mean peak area of Set A / Mean peak area of Set B) * 100
Stability Experiment Protocols
Objective: To evaluate the stability of the internal standard under various storage and handling conditions.
a) Bench-Top Stability
Procedure:
-
Thaw frozen QC samples (Low and High) and keep them at room temperature for a specified period (e.g., 6 hours).
-
Process and analyze the samples.
-
Compare the concentrations of the stored samples to the nominal concentrations.
b) Freeze-Thaw Stability
Procedure:
-
Freeze QC samples (Low and High) at -80°C for at least 12 hours.[3]
-
Thaw the samples completely at room temperature.
-
Repeat this freeze-thaw cycle for a minimum of three cycles.[3]
-
After the final thaw, process and analyze the samples.
-
Compare the concentrations to the nominal values.
c) Long-Term Stability
Procedure:
-
Store QC samples (Low and High) at a specified temperature (e.g., -80°C) for an extended period (e.g., 30 days).
-
On the day of analysis, thaw, process, and analyze the samples.
-
Compare the measured concentrations to the initial concentrations.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows described in this guide.
Caption: Workflow for the determination of internal standard recovery.
Caption: Workflow for assessing the stability of the internal standard.
Conclusion
The selection of a robust and reliable internal standard is a critical factor in the development of high-quality bioanalytical methods. This compound, as a stable-isotope labeled metabolite, demonstrates superior performance in terms of recovery and stability when compared to less ideal alternatives. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to validate and implement the use of this compound in their quantitative assays for ibuprofen, leading to more accurate and reproducible pharmacokinetic and toxicokinetic data.
References
A Guide to Inter-Laboratory Comparison of Ibuprofen Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various analytical methods for the quantification of ibuprofen in pharmaceutical formulations. The information is compiled from a review of published research, offering a valuable resource for laboratories seeking to select, validate, or compare analytical techniques for quality control and research purposes.
Comparative Analysis of Quantitative Methods
The accurate quantification of ibuprofen is crucial for ensuring the safety and efficacy of pharmaceutical products. A variety of analytical techniques are employed for this purpose, each with its own set of performance characteristics. The following tables summarize the quantitative data from several validated methods, providing a basis for inter-laboratory comparison.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used method for the analysis of ibuprofen due to its high resolution and sensitivity.[1][2] Reversed-phase HPLC (RP-HPLC) is the most common approach.[3][4]
| Parameter | Reported Value | Reference |
| Linearity Range | 0.25 – 250 µg/mL | [5] |
| Correlation Coefficient (R²) | > 0.999 | [4] |
| Accuracy (% Recovery) | 97.0 – 103.0% | [4] |
| Precision (%RSD) | < 2.0% | [4] |
| Limit of Detection (LOD) | 0.06 µg/mL | [5] |
| Limit of Quantification (LOQ) | 0.19 µg/mL | [5] |
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers higher sensitivity and shorter analysis times compared to conventional HPLC.[6]
| Parameter | Reported Value | Reference |
| Linearity Range | 1 - 5000 ng/mL | [6][7] |
| Correlation Coefficient (R²) | 0.9921 | [7] |
| Precision (%RSD) | < 6.24% | [7] |
| Limit of Detection (LOD) | 0.3 ng/mL | [6] |
| Limit of Quantification (LOQ) | 1 ng/mL | [6] |
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simpler and more cost-effective method suitable for routine quality control.[8]
| Parameter | Reported Value | Reference |
| Linearity Range | 5 - 25 µg/mL | [9] |
| Correlation Coefficient (R²) | 0.999 | [9] |
| Accuracy (% Recovery) | 99.0 - 101.23% | [10] |
| Precision (%RSD) | < 2% | [9] |
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy provides a rapid and non-destructive method for ibuprofen quantification.[11][12]
| Parameter | Reported Value | Reference |
| Accuracy (% Recovery) | 98 - 110% | [11][13] |
| Precision (%RSD) | - |
Thin-Layer Chromatography (TLC) - Densitometry
TLC-densitometry is a simple and cost-effective alternative for the quantification of ibuprofen.[14]
| Parameter | Reported Value | Reference |
| Linearity Range | 2 - 10 mg/mL | [14] |
| Correlation Coefficient (r) | 0.9973 | [14] |
| Accuracy (% Recovery) | 80 - 110% | [14] |
| Precision (%RSD) | ≤ 2% | [14] |
| Limit of Detection (LOD) | 0.88 mg/mL | [14] |
| Limit of Quantification (LOQ) | 2.70 mg/mL | [14] |
Experimental Workflows and Logical Relationships
The following diagram illustrates a generalized workflow for an inter-laboratory comparison of analytical methods.
Caption: Workflow for an Inter-laboratory Method Comparison Study.
Experimental Protocols
This section provides an overview of the methodologies for the key experiments cited in this guide.
Sample Preparation for Solid Dosage Forms (Tablets)
For most methods, the initial sample preparation for ibuprofen tablets involves the following steps:
-
Weigh and finely powder a specific number of tablets (e.g., 10 or 20) to ensure homogeneity.[12][15]
-
An accurately weighed portion of the powder, equivalent to a specific amount of ibuprofen, is transferred to a volumetric flask.
-
The active ingredient is extracted using a suitable solvent. Chloroform and methanol are commonly used.[10][11] The mixture is typically stirred or sonicated to ensure complete dissolution of the ibuprofen.[10][15]
-
The solution is then filtered to remove insoluble excipients.[10][15]
-
The filtrate is further diluted with the solvent to achieve a concentration within the linear range of the analytical method.
High-Performance Liquid Chromatography (HPLC)
-
Chromatographic Conditions: A typical RP-HPLC method for ibuprofen utilizes a C18 column.[4] The mobile phase is often a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.[4][5] The pH of the mobile phase is a critical parameter that can affect the retention of ibuprofen.[4]
-
Detection: UV detection is commonly employed, with the wavelength set at the absorption maximum of ibuprofen, which is around 222 nm.[16]
-
Quantification: The concentration of ibuprofen is determined by comparing the peak area of the sample to a calibration curve prepared from standard solutions of known concentrations.
UV-Visible Spectrophotometry
-
Methodology: This technique involves measuring the absorbance of a solution containing ibuprofen at a specific wavelength. The area under the curve (AUC) method, which integrates the absorbance over a wavelength range (e.g., 218-226 nm), can also be used.[9]
-
Solvent: Double-distilled water or other suitable solvents are used to prepare the sample and standard solutions.[9]
-
Quantification: A calibration curve is constructed by plotting the absorbance of standard solutions against their known concentrations. The concentration of the sample is then determined from this curve.[9]
Fourier-Transform Infrared Spectroscopy (FTIR)
-
Methodology: This method involves measuring the infrared spectrum of the sample. For quantitative analysis, the area of the carbonyl group band of ibuprofen (around 1721.5 cm⁻¹) is often used.[11][13]
-
Sample Preparation: The ibuprofen is typically extracted from the pharmaceutical formulation with a solvent like chloroform.[11][13] Alternatively, for solid samples, the Attenuated Total Reflectance (ATR)-FTIR technique can be used, where the powdered sample is mixed with potassium bromide (KBr) and placed directly on the ATR crystal.[12]
-
Quantification: A calibration curve is generated by plotting the peak area of the characteristic band against the concentration of ibuprofen standards.
Thin-Layer Chromatography (TLC) - Densitometry
-
Stationary Phase: Silica gel 60 F254 plates are commonly used as the stationary phase.[14]
-
Mobile Phase: A mixture of solvents, such as chloroform and methanol, is used as the mobile phase to separate the ibuprofen.[14]
-
Detection and Quantification: After development, the plate is scanned with a densitometer at a specific wavelength. The concentration of ibuprofen is determined by comparing the peak area of the sample spot to those of standard solutions spotted on the same plate.[14]
Signaling Pathways and Experimental Workflows
The following diagram illustrates the logical relationship in developing and validating an analytical method for ibuprofen quantification.
Caption: Flowchart of Analytical Method Development and Validation.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. ukaazpublications.com [ukaazpublications.com]
- 4. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Analytical method development and validation of ibuprofen by uv spectroscopy [wisdomlib.org]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. Quantitative analysis of ibuprofen in pharmaceutical formulations through FTIR spectroscopy [scielo.org.ar]
- 12. Utilization of green ATR-FTIR spectroscopic method for quantitative analysis of Ibuprofen tablets [pharmacia.pensoft.net]
- 13. researchgate.net [researchgate.net]
- 14. jocpr.com [jocpr.com]
- 15. scispace.com [scispace.com]
- 16. ijbpas.com [ijbpas.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Ibuprofen Carboxylic Acid-d3
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Ibuprofen carboxylic acid-d3, a deuterated analog of ibuprofen, ensuring compliance and minimizing environmental impact. Adherence to these protocols is critical not only for regulatory compliance but also for the safety of laboratory personnel and the surrounding community.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The substance is classified as harmful if swallowed and may cause irritation to the eyes, skin, and respiratory system.[1][2]
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant (e.g., nitrile rubber) |
| Eye Protection | Safety goggles or face shield |
| Respiratory Protection | NIOSH-approved respirator if dust is generated |
| Lab Coat | Standard laboratory coat |
In case of accidental release or spill, avoid generating dust and ensure adequate ventilation. The spilled material should be contained and transferred to a designated chemical waste container for disposal.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations.[1] It is imperative to treat this compound as a hazardous chemical waste.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container as "Hazardous Chemical Waste: this compound".
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Use a chemically compatible, leak-proof container with a secure lid.
-
For solid waste, ensure the container is properly sealed to prevent the release of dust.
-
For solutions, use a container that can be tightly sealed to prevent leakage or evaporation.
-
-
Waste Accumulation:
-
Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Keep the container closed at all times except when adding waste.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide the full chemical name and any other required information to the disposal company.
-
Follow all instructions provided by the EHS office or the contractor for packaging and labeling for transport.
-
-
Documentation:
-
Maintain a detailed log of the waste generated, including the chemical name, quantity, and date of generation.
-
Retain all disposal records and certificates of destruction provided by the waste disposal company.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: This information is intended for guidance purposes only. Always consult your institution's specific safety and disposal protocols and the relevant Safety Data Sheet (SDS) before handling or disposing of any chemical.
References
Personal protective equipment for handling Ibuprofen carboxylic acid-d3
Essential Safety and Handling Guide for Ibuprofen Carboxylic Acid-d3
This guide provides critical safety and logistical information for the handling and disposal of this compound. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices. While a specific Safety Data Sheet (SDS) for this compound was not located, this guidance is compiled from SDSs for Ibuprofen-d3, Ibuprofen, and general safety protocols for carboxylic acids. It is imperative to treat this compound as a potentially hazardous substance.
Hazard Identification
Ibuprofen and its deuterated analogs are classified with the following hazards:
To the best of current knowledge, the detailed toxicological properties of this compound have not been thoroughly investigated.[1] Therefore, it must be handled with the care required for hazardous materials.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory to prevent skin/eye contact, inhalation, and ingestion. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Material/Standard and Best Practices |
| Eyes/Face | Chemical safety goggles and/or a face shield. | Goggles should be splash-proof and indirectly ventilated to prevent fogging.[6] Polycarbonate lenses are recommended for impact resistance.[6][7] Standard safety glasses do not offer adequate protection.[8] |
| Hands | Chemical-resistant gloves. | Nitrile or butyl rubber gloves are recommended for handling acids.[6][7][9] Gloves must be inspected for degradation or perforation before use and disposed of immediately after contamination.[7][8] |
| Body | Laboratory coat. | A fully fastened lab coat provides a barrier against accidental spills.[8] For larger quantities, an impervious apron should be worn.[7] |
| Respiratory | Use in a well-ventilated area. | All handling should occur in a certified chemical fume hood to minimize inhalation of dust or vapors.[7][8] If ventilation is inadequate, a respirator (e.g., N95 for low-fume environments or a full-face respirator with acid gas cartridges for higher exposures) may be necessary.[6][7] |
| Feet | Closed-toe shoes. | Protects feet from spills and falling objects.[8] |
Operational and Disposal Plans
Experimental Protocols: Handling and Storage
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[7][8]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]
Safe Handling Practices:
-
Do not breathe dust or vapors.[7] When transferring the compound, do so carefully to avoid generating dust or aerosols.[8]
-
Wash hands thoroughly with soap and water after handling and before leaving the lab.[1][7][10]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][2][10]
Storage Requirements:
-
Store in a tightly closed, properly labeled container.[8][10]
-
Keep in a dry, cool, and well-ventilated place, protected from light.[4][10]
-
Avoid storage with incompatible materials such as strong oxidizing agents and bases.[5][10][11] Carboxylic acids should not be stored in metal cabinets due to corrosion risk.[11]
Disposal Plan
Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.
-
Waste Identification: Treat all waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, as hazardous waste.[7][12]
-
Waste Segregation: Do not mix this compound waste with other waste streams.[8] It should be collected in a dedicated, properly labeled, and sealed container.[8]
-
Container Management: Use leak-proof containers made of a material compatible with carboxylic acids (avoid metal).[13] Do not fill containers to more than 90% capacity.[13]
-
Disposal Procedure: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[2] This must be done through an approved waste disposal plant or licensed hazardous waste management company.[10][13] Do not dispose of down the drain or in general trash.[12]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅D₃O₄ | PubChem |
| Molecular Weight | 239.28 g/mol | PubChem[14] |
| CAS Number | 1216505-29-1 | PubChem[14] |
| Melting Point | 75 - 78 °C (Ibuprofen) | Sigma-Aldrich[10] |
| Boiling Point | 157 °C @ 4 mmHg (Ibuprofen) | Sigma-Aldrich[10] |
Emergency Procedures
| Exposure | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart.[1] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash skin with soap and plenty of water for at least 15 minutes.[1] Remove contaminated clothing.[1] Get medical attention if irritation occurs or persists.[15] |
| Ingestion | Do NOT induce vomiting.[1] Wash out mouth with water if the person is conscious.[1] Call a poison center or doctor if you feel unwell.[2][10] |
| Inhalation | Remove to fresh air.[1][10] If not breathing, give artificial respiration.[1] Get medical attention if you feel unwell.[10] |
| Spills | For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, evacuate the area immediately and contact your institution's environmental health and safety department.[7] Materials used for cleanup must also be treated as hazardous waste.[12] |
Mandatory Visualization
Caption: Safe handling workflow for this compound.
References
- 1. canbipharm.com [canbipharm.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. lgcstandards.com [lgcstandards.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. leelinework.com [leelinework.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. quicktest.co.uk [quicktest.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. 3-(4-(1-Carboxy(2,2,2-~2~H_3_)ethyl)phenyl)-2-methylpropanoic acid | C13H16O4 | CID 57347581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. cdn.pfizer.com [cdn.pfizer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
